molecular formula C10H13BFNO2 B1407384 (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid CAS No. 1704073-15-3

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B1407384
CAS No.: 1704073-15-3
M. Wt: 209.03 g/mol
InChI Key: WXTMKDJAANPCDQ-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BFNO2 and its molecular weight is 209.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTMKDJAANPCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, registered under CAS number 1704073-15-3 , is a specialized building block of significant interest in the field of medicinal chemistry and drug discovery.[1] Its unique trifecta of structural motifs—a fluorinated phenyl ring, a pyrrolidine substituent, and a reactive boronic acid—positions it as a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key applications, and detailed experimental protocols, grounded in established chemical principles.

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, contributing to improved solubility and providing a key interaction point with biological targets.[3] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 1704073-15-3[1]
Molecular Formula C₁₀H₁₃BFNO₂[1]
Molecular Weight 209.03 g/mol [1]
Appearance Off-white to light yellow solid (Typical)
Solubility Soluble in methanol, DMSO, and other polar organic solvents.
Purity Typically >95%[1]

Molecular Structure

The structural arrangement of this compound is key to its utility. The fluorine atom at the 4-position and the pyrrolidine ring at the 3-position of the phenylboronic acid create a unique electronic and steric environment.

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)pyrrolidine

  • To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-fluoro-3-nitrophenyl)pyrrolidine.

Step 2: Synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)aniline

  • Dissolve 1-(4-fluoro-3-nitrophenyl)pyrrolidine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Alternatively, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used as the reducing agent.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C) and concentrate the filtrate.

  • If an acidic workup is used, neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give 4-fluoro-3-(pyrrolidin-1-yl)aniline, which can often be used in the next step without further purification.

Step 3 & 4: Synthesis of this compound via Diazotization and Borylation

  • Dissolve 4-fluoro-3-(pyrrolidin-1-yl)aniline (1.0 eq) in a mixture of a suitable acid (e.g., HBF₄ or HCl) and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution for the borylation step. A common method is the Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as Pd(dppf)Cl₂ in a suitable solvent.

  • Add the cold diazonium salt solution to the borylation mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl).

  • Purify the final product by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive building block for the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary application of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling enables the formation of a C-C bond between the phenyl ring of the boronic acid and a variety of sp²-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides and triflates). [4][5]This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners. [4]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Use in Medicinal Chemistry
  • Fluorine as a Bioisostere: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability by blocking sites of oxidative metabolism. [6]Its electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing drug-target interactions.

  • The Pyrrolidine Moiety: The saturated, non-planar pyrrolidine ring can provide a three-dimensional scaffold that can improve binding to protein targets compared to flat aromatic rings. It can also enhance aqueous solubility and act as a hydrogen bond acceptor. [3]* Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The unique substitution pattern of this compound provides a scaffold that can be elaborated to target specific kinases involved in diseases such as cancer and inflammation.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available in the public domain, general guidelines for handling substituted phenylboronic acids should be followed. [7][8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [10]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [7][10]Avoid contact with skin and eyes. [7][10]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]The compound may be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [8]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorinated ring, a pyrrolidine substituent, and a boronic acid functional group offers a powerful tool for the synthesis of novel and complex molecules with the potential for enhanced therapeutic properties. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of the next generation of targeted therapies.

References

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722.
  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).
  • 1PlusChem. (n.d.). [4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. Retrieved from [Link]

  • CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. (2015).
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(17), 5841–5850.
  • da Silva, F. A., et al. (2020).
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids. (2003).
  • US9132140B2 - Boronic acid derivatives and therapeutic uses thereof. (2015).
  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. Retrieved from [Link]

  • Moc, J., et al. (2024).
  • Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM TRIFLUORO(4-FLUOROPHENYL)BORATE. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). The Royal Society of Chemistry.
  • Hannes, J. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses Faculty of Science and Engineering.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.
  • Adamczyk-Woźniak, A., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2314.
  • PubChem. (n.d.). 3-(Pyrrolidino)phenylboronic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

The boronic acid moiety, once viewed with a degree of skepticism in medicinal chemistry, has emerged as a cornerstone functional group in the design of novel therapeutics.[1] The approval of drugs such as bortezomib and vaborbactam by the FDA has solidified the role of boronic acids in targeting a range of diseases.[1] Their unique ability to form reversible covalent bonds with active site serine or threonine residues in enzymes has made them particularly effective as inhibitors.[2][3]

This guide focuses on a specific, strategically designed building block: (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid . The deliberate combination of a fluorine atom, a pyrrolidine ring, and a boronic acid group on a phenyl scaffold creates a molecule with significant potential for drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidinyl group can improve solubility and provide a key interaction point with biological targets.[4][5] This molecule is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to generate libraries of complex molecules for screening against therapeutic targets, particularly protein kinases.[6]

This document provides a comprehensive technical overview of the synthesis, structural characterization, and potential applications of this compound, intended for researchers and scientists in the field of drug development.

Synthesis Strategy: A Mechanistic Approach to Directed Borylation

The synthesis of this compound can be strategically designed based on established methods for the preparation of substituted phenylboronic acids. A robust and logical approach involves a three-step process starting from a commercially available precursor.

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Bromo-4-fluoro-2-nitrobenzene B 1-(4-Fluoro-3-nitrophenyl)pyrrolidine A->B Pyrrolidine, K2CO3, DMSO C 4-Fluoro-3-(pyrrolidin-1-yl)aniline B->C H2, Pd/C, Ethanol D This compound C->D 1. t-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Self-Validating Workflow

The following protocol is adapted from established procedures for the synthesis of structurally related compounds, such as 3-amino-4-fluorophenylboronic acid.[7][8]

Step 1: Nucleophilic Aromatic Substitution to Introduce the Pyrrolidine Moiety

  • Rationale: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, allowing for the displacement of the bromine atom by pyrrolidine.

  • Procedure:

    • To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

    • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluoro-3-nitrophenyl)pyrrolidine.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent borylation step. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.[7]

  • Procedure:

    • Dissolve 1-(4-fluoro-3-nitrophenyl)pyrrolidine (1.0 eq) in ethanol in a pressure vessel.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 4-fluoro-3-(pyrrolidin-1-yl)aniline.

Step 3: Directed Ortho-Metalation and Borylation

  • Rationale: The amino group (in its lithiated form) directs the deprotonation to the ortho position. The resulting aryllithium species is then quenched with an electrophilic boron source to form the boronic acid after hydrolysis.[8]

  • Procedure:

    • Dissolve 4-fluoro-3-(pyrrolidin-1-yl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

    • Slowly add tert-butyllithium (t-BuLi) (2.2 eq) and stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (B(OiPr)3) (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with aqueous hydrochloric acid (2 M) and stir for 1 hour.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield this compound.

Comprehensive Structural Elucidation: An Integrated Analytical Approach

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for determining the connectivity and chemical environment of the atoms in the molecule.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Justification
Pyrrolidine CH₂~2.0 (m, 4H)~25Aliphatic protons and carbons of the pyrrolidine ring.
Pyrrolidine CH₂-N~3.3 (m, 4H)~50Pyrrolidine protons and carbons adjacent to the nitrogen atom are deshielded.
Aromatic CH~6.8-7.5 (m, 3H)~115-135Aromatic protons and carbons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
C-F-~155-160 (d, ¹JCF ≈ 240-250 Hz)The carbon directly attached to fluorine will show a large one-bond coupling constant.[9]
C-B-~130-140The carbon bearing the boronic acid group.
B(OH)₂~8.0 (s, 2H)-The acidic protons of the boronic acid group, which may be broad and exchange with D₂O.

Note: Predicted chemical shifts are based on data for structurally similar compounds.[9][10] Actual values may vary.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to confirm proton-proton and proton-carbon correlations, which is crucial for unambiguous assignment of the aromatic signals.[10]

  • ¹⁹F NMR: Acquire a fluorine spectrum to confirm the presence and chemical environment of the fluorine atom.

  • ¹¹B NMR: This can provide information about the coordination state of the boron atom.

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis Sample Dissolve in Deuterated Solvent H1 ¹H NMR Sample->H1 C13 ¹³C NMR Sample->C13 F19 ¹⁹F NMR Sample->F19 B11 ¹¹B NMR Sample->B11 COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13->HSQC C13->HMBC Structure Structural Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow for the NMR-based structural elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern can further support the proposed structure.

Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as the protonated species [M+H]⁺. Subsequent fragmentation (MS/MS) could proceed via the following pathways:

Fragmentation_Pathway Parent [M+H]⁺ m/z = 210.1 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 192.1 Parent->Frag1 Frag2 Loss of B(OH)₂ [M+H - B(OH)₂]⁺ m/z = 166.1 Parent->Frag2 Frag3 Loss of C₄H₈ (pyrrolidine fragment) [M+H - C₄H₈]⁺ m/z = 154.0 Parent->Frag3

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Note: The fragmentation of boronic acids can be complex and may involve the formation of boroxines (cyclic trimers) or other adducts.[11][12]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • High-Resolution MS: Acquire a full scan spectrum on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to determine the accurate mass and confirm the elemental formula.

  • MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on the crystal structures of similar phenylboronic acids, the following features are anticipated:[13][14][15]

  • Dimerization: The molecules are likely to form hydrogen-bonded dimers through their boronic acid groups.

  • Planarity: The phenyl ring is expected to be planar, with the boron atom and the pyrrolidine nitrogen atom lying close to this plane.

  • Intermolecular Interactions: In addition to the hydrogen bonding between the boronic acid groups, other interactions such as C-H···F or C-H···π interactions may be observed.

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., water-ethanol).[13]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Applications in Drug Discovery: A Privileged Scaffold

The unique combination of functional groups in this compound makes it a highly valuable building block in medicinal chemistry.

Role in Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds.[16][17][18] By coupling this boronic acid with various aryl or heteroaryl halides, a diverse library of compounds can be synthesized for biological screening.

Suzuki_Coupling Reactants This compound + R-X Catalyst Pd Catalyst, Base Reactants->Catalyst Product Coupled Product Catalyst->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction involving the title compound.

Potential as a Kinase Inhibitor Fragment

The phenylpyrrolidine scaffold is present in numerous kinase inhibitors. The boronic acid functionality can act as a "warhead" to form a reversible covalent bond with a key nucleophilic residue in the kinase active site, potentially leading to high potency and selectivity.[2][19][20] The fluorine atom can further enhance binding affinity through interactions with the protein backbone.

Conclusion: A Versatile Tool for Advancing Medicinal Chemistry

This compound is a strategically designed molecule that holds significant promise for the discovery of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by a suite of modern analytical techniques. The insights provided in this guide are intended to empower researchers to effectively utilize this and similar building blocks in their drug discovery programs, ultimately contributing to the development of novel medicines.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

  • Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. ResearchGate. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • Boron-Based Drug Design. PubMed. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. [Link]

  • Discovery and Optimization of Boronic Acid Based Inhibitors of Autotaxin. Journal of Medicinal Chemistry. [Link]

  • 4-Fluorophenylboronic acid. PubChem. [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]

  • Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. TARA. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]

  • Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Single-crystal X-ray structures of a) 4 b and b) co-crystal of 4 a and... ResearchGate. [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

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  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and purity assessment of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid (CAS No. 1704073-15-3). As a key building block in medicinal chemistry and materials science, rigorous characterization of this compound is paramount for reproducible and reliable downstream applications. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification

NMR spectroscopy is the most powerful tool for unambiguously determining the chemical structure of this compound. A multi-nuclear approach, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, is essential for a complete characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can solubilize the compound and allows for the observation of the exchangeable B(OH)₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and the chemical shift will be indicative of the fluorine's electronic environment.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. This will confirm the presence and coordination state of the boron atom. The chemical shift for tricoordinate boronic acids is characteristic.[2]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale (e.g., to residual solvent signals or an internal standard like TMS).

Data Interpretation: A Predictive Analysis

The following is a predictive interpretation based on the analysis of similar structures, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, and established principles of NMR spectroscopy.[3]

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the pyrrolidine ring protons.

  • Aromatic Region (δ 6.5 - 8.0 ppm): The substitution pattern on the benzene ring will lead to a complex splitting pattern. The fluorine atom will introduce ³J(H,F) and ⁴J(H,F) couplings. The proton ortho to the boronic acid and meta to the fluorine will likely appear as a doublet of doublets. The proton ortho to the fluorine and meta to the boronic acid will also be a doublet of doublets. The proton meta to both the fluorine and the boronic acid will likely be a triplet or a doublet of doublets.

  • Pyrrolidine Protons (δ 3.0 - 3.5 ppm and δ 1.8 - 2.2 ppm): The four protons on the carbons adjacent to the nitrogen (α-protons) are expected to appear as a multiplet around 3.0-3.5 ppm. The four protons on the β-carbons will appear as another multiplet, typically upfield, around 1.8-2.2 ppm.

  • Boronic Acid Protons (B(OH)₂): These protons are acidic and their signal is often broad and can exchange with water in the solvent. In DMSO-d₆, this signal might be observed as a broad singlet, with a chemical shift that can vary depending on concentration and temperature.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will show ten distinct carbon signals.

  • Aromatic Carbons (δ 110 - 165 ppm): The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹J(C,F)) of approximately 240-250 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. The carbon attached to the boron atom (C-B) is often broad and may have a lower intensity.

  • Pyrrolidine Carbons (δ 45 - 55 ppm and δ 20 - 30 ppm): The α-carbons are expected around 45-55 ppm, while the β-carbons will be upfield around 20-30 ppm.

¹⁹F NMR Spectroscopy:

A single resonance is expected, appearing as a multiplet due to coupling with the aromatic protons. The chemical shift will be characteristic of a fluorine atom on a benzene ring. For fluorinated phenylboronic acids, these shifts can provide insight into the electronic effects of the substituents.[4]

¹¹B NMR Spectroscopy:

A single, relatively broad signal is anticipated in the range of δ 27-30 ppm, which is characteristic of a tricoordinate boronic acid.[2]

Predicted Spectroscopic Data Summary
Parameter Predicted Value/Range Rationale
¹H NMR
Aromatic CHδ 6.5 - 8.0 ppm (multiplets)Deshielded environment of the benzene ring with H-F couplings.
Pyrrolidine α-CH₂δ 3.0 - 3.5 ppm (multiplet)Adjacent to the electron-withdrawing nitrogen atom.
Pyrrolidine β-CH₂δ 1.8 - 2.2 ppm (multiplet)Aliphatic protons of the pyrrolidine ring.
B(OH)₂Variable, broad singletExchangeable acidic protons.
¹³C NMR
C-Fδ 155 - 165 ppm (d, ¹J(C,F) ≈ 245 Hz)Strong deshielding and large one-bond coupling to fluorine.[4]
Aromatic CHδ 110 - 135 ppmStandard chemical shifts for substituted benzene.
C-Nδ 140 - 150 ppmQuaternary carbon attached to nitrogen.
C-BBroad, low intensityQuadrupolar relaxation of the boron nucleus.
Pyrrolidine α-Cδ 45 - 55 ppmAdjacent to nitrogen.
Pyrrolidine β-Cδ 20 - 30 ppmAliphatic carbons.
¹⁹F NMR Singlet or multipletDependent on resolution and coupling to protons.
¹¹B NMR δ 27 - 30 ppm (broad)Characteristic for tricoordinate boronic acids.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Identifying Key Vibrational Modes

The IR spectrum will display characteristic absorption bands for the O-H, C-H, C=C, C-N, C-F, and B-O bonds.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded O-H stretching of the boronic acid group.[5]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the CH₂ groups of the pyrrolidine ring.

  • Aromatic C=C Stretch: Several sharp bands of medium intensity in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong, characteristic band is expected around 1350 cm⁻¹ for the B-O stretching vibration.[6]

  • C-N Stretch: A medium intensity band in the 1250-1350 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1150-1250 cm⁻¹ region.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3200-3600O-H stretch (boronic acid)Strong, Broad
> 3000Aromatic C-H stretchMedium, Sharp
< 3000Aliphatic C-H stretchMedium, Sharp
1450-1600Aromatic C=C stretchMedium-Strong, Sharp
~1350B-O stretchStrong
1250-1350C-N stretchMedium
1150-1250C-F stretchStrong

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: The sample is introduced into the ion source. Data is acquired in both positive and negative ion modes to determine the best ionization conditions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any characteristic fragment ions.

Data Interpretation: Molecular Ion and Fragmentation
  • Molecular Ion: The primary goal is to observe the molecular ion peak. For a molecular formula of C₁₀H₁₃BFNO₂, the expected monoisotopic mass is approximately 209.11 Da. In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 210.12.

  • Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for boron-containing fragments, which can aid in their identification.

  • Fragmentation: Common fragmentation pathways may include the loss of water from the boronic acid group, or cleavage of the pyrrolidine ring.

Visualizing the Characterization Workflow

The logical flow of spectroscopic analysis ensures a comprehensive and validated structural assignment.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Compound->NMR Acquisition IR FT-IR Spectroscopy Compound->IR Acquisition MS Mass Spectrometry Compound->MS Acquisition Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Chemical Shifts & Couplings IR->Structure Functional Group ID MS->Structure Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity Impurity Identification Confirmation Final Confirmation Purity->Confirmation

Sources

The Strategic Application of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid emerges as a compound of significant interest, embodying a confluence of desirable structural motifs. This technical guide provides an in-depth analysis of this valuable reagent, from its commercial availability and synthesis to its nuanced applications in medicinal chemistry. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the underlying chemical principles that empower researchers to leverage this molecule to its fullest potential.

The structure of this compound is a deliberate convergence of three key functionalities, each contributing unique properties to a parent molecule:

  • The Phenylboronic Acid Moiety: This functional group is the linchpin for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. Its stability, functional group tolerance, and predictable reactivity make it an indispensable tool for constructing complex biaryl structures, which are common cores in many drug candidates.

  • The Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's pharmacokinetic and physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

  • The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine moiety imparts a three-dimensional character to an otherwise planar aromatic system. This non-planarity is crucial for exploring the complex topographies of protein binding pockets.[2] The pyrrolidine ring can also improve aqueous solubility and serve as a handle for further chemical modification.

This guide will navigate through the commercial landscape for sourcing this reagent, delve into its synthesis and quality control, and explore its strategic deployment in drug discovery programs, all while maintaining a focus on the practical insights required for successful application in a research setting.

Commercial Availability and Sourcing

This compound is available from a number of reputable chemical suppliers. When sourcing this reagent, it is crucial to consider not only the purity but also the available quantities and the supplier's ability to provide detailed analytical data. Below is a comparative table of representative commercial suppliers.

SupplierProduct NumberPurityAvailable Pack Sizes
Fluorochem F219687≥98%1 g
1PlusChem 1P00ARV395%100mg, 250mg, 1g, 5g
Advanced ChemBlocks AD28204295%100MG, 250MG, 1G

Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Synthesis and Mechanistic Considerations

While commercially available, an understanding of the synthesis of this compound provides valuable context for its reactivity and potential impurities. A plausible and efficient synthetic route can be adapted from established methodologies for the synthesis of substituted phenylboronic acids.

A common strategy involves the borylation of a suitably functionalized aryl halide. In this case, a potential precursor would be 1-(2-fluoro-5-bromophenyl)pyrrolidine. The synthesis can be envisioned in two key stages: the nucleophilic aromatic substitution to introduce the pyrrolidine moiety, followed by the introduction of the boronic acid group.

Proposed Synthetic Workflow

G A 1-Bromo-2,4-difluorobenzene B 1-(2-Fluoro-5-bromophenyl)pyrrolidine A->B Pyrrolidine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat C This compound Pinacol Ester B->C Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc), Solvent (e.g., Dioxane), Heat D This compound C->D Hydrolysis (e.g., HCl or NaOH then acid workup)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2-Fluoro-5-bromophenyl)pyrrolidine

  • To a solution of 1-bromo-2,4-difluorobenzene (1.0 equiv) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-fluoro-5-bromophenyl)pyrrolidine.

Step 2: Synthesis of this compound Pinacol Ester

  • To a degassed solution of 1-(2-fluoro-5-bromophenyl)pyrrolidine (1.0 equiv) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the pinacol ester.

Step 3: Hydrolysis to this compound

  • Dissolve the pinacol ester in a suitable solvent system such as a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH). If a base is used, an acidic workup will be required.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • If a basic hydrolysis was performed, acidify the reaction mixture with a strong acid to precipitate the boronic acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between the boronic acid and an organohalide or triflate.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G cluster_0 cluster_1 cluster_2 A Pd(0)Ln B Oxidative Addition C R1-Pd(II)Ln-X B->C R1-X D Transmetalation E R1-Pd(II)Ln-R2 D->E R2-B(OH)2, Base F Reductive Elimination F->A R1-R2 G R1-X H R2-B(OH)2 I Base J R1-R2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The presence of the fluorine and pyrrolidine substituents on the boronic acid generally does not interfere with the Suzuki-Miyaura coupling, and in some cases, the electron-withdrawing nature of the fluorine can enhance the rate of transmetalation.

Strategic Value in Drug Discovery

The unique combination of the fluoro, pyrrolidinyl, and boronic acid functionalities makes this reagent a powerful tool for lead optimization in drug discovery programs.

  • Modulation of Physicochemical Properties: The introduction of the (4-fluoro-3-pyrrolidin-1-yl)phenyl group can be used to fine-tune the lipophilicity (logP) and polar surface area (PSA) of a lead compound. The fluorine atom generally increases lipophilicity, while the pyrrolidine ring can enhance aqueous solubility. This balance is critical for optimizing oral bioavailability and cell permeability.

  • Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing a fluorine atom at a metabolically labile position on a phenyl ring is a common and effective strategy to improve the half-life of a drug candidate.

  • Improving Target Binding and Selectivity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. The three-dimensional shape of the pyrrolidine ring can allow for better complementarity with the binding site, potentially increasing potency and selectivity.[2]

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic experiments. Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and pyrrolidine substituents, as well as the protons of the pyrrolidine ring. The boronic acid protons are often broad and may exchange with residual water.

    • ¹³C NMR: Will display distinct signals for the carbon atoms of the phenyl and pyrrolidine rings. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

    • ¹¹B NMR: A characteristic signal for the boronic acid will be observed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase method with a suitable C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is typically employed.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.

Safety and Handling

Organoboron compounds, including this compound, should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. If dust is generated, use a respirator.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.[3][4][5]

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool to address key challenges in drug discovery. Its ability to participate in robust cross-coupling reactions, coupled with the beneficial properties imparted by the fluorine and pyrrolidine substituents, makes it a valuable reagent for the synthesis of novel and improved therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the laboratory. This guide has provided a comprehensive overview to empower researchers in their pursuit of innovative medicines.

References

  • CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: [Link]

  • 1PlusChem | [4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. Available at: [Link]

  • Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. Available at: [Link]

  • Safety Data Sheet: Phenylboronic acid - Carl ROTH. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use - Google Patents.
  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Phenylboronic acid - Safety Data Sheet. Available at: [Link]

  • Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via (19)F NMR Barcodes - PubMed. Available at: [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid , a substituted arylboronic acid with the CAS Number 1704073-15-3, is an increasingly valuable building block in medicinal chemistry and organic synthesis.[1] Its unique trifunctionalized structure, featuring a reactive boronic acid moiety, a stability-enhancing fluorine atom, and a pharmacologically relevant pyrrolidine ring, makes it a key component in the development of novel therapeutics. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth technical overview of the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, the following information is synthesized from available data on structurally similar compounds and general principles of chemical safety, providing a robust framework for its use in a research and development setting.

Hazard Identification and Risk Assessment: A Multifaceted Profile

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment must be conducted by considering its constituent functional groups: the arylboronic acid, the fluoroaromatic system, and the pyrrolidine moiety.

Arylboronic Acids: This class of compounds can cause skin, eye, and respiratory irritation.[2] Some phenylboronic acid derivatives are classified as harmful if swallowed.[2]

Fluoroaromatic Compounds: The introduction of fluorine can alter the toxicological profile of a molecule. While often enhancing metabolic stability, some fluorinated compounds have been associated with respiratory and other health risks upon long-term exposure.[3][4] On contact with hot surfaces or flames, some fluorocarbons can decompose to form highly toxic fumes like hydrogen fluoride.[5]

Pyrrolidine Derivatives: Pyrrolidine itself is a flammable, corrosive, and harmful compound.[6] Derivatives can exhibit a range of toxicities, with some having effects on the central nervous system.[7] The pyrrolidine ring can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes.[7]

Based on this analysis, this compound should be treated as a compound that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Predicted GHS Classification:
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This classification is predictive and based on the hazard profiles of structurally similar compounds.

Prudent Practices for Safe Handling and Storage

A proactive and informed approach to handling and storage is paramount to ensuring laboratory safety. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.[9]

Personal Protective Equipment (PPE): Essential Individual Protection

Appropriate PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[9]

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the material.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and clean a specific work area in a fume hood. gather_ppe Don appropriate PPE: - Goggles/Face shield - Gloves - Lab coat prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the solid avoiding dust generation. gather_materials->weigh Proceed to handling dissolve Slowly add the solid to the solvent with stirring. weigh->dissolve transfer Use appropriate techniques for liquid transfer. dissolve->transfer decontaminate Decontaminate all surfaces and equipment. transfer->decontaminate After experiment completion dispose Dispose of waste in designated, labeled containers. decontaminate->dispose remove_ppe Remove PPE in the correct order to avoid contamination. dispose->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Accidental Release and Emergency Procedures

Preparedness is key to effectively managing unforeseen incidents.

Spill Response
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Physicochemical Properties and Reactivity Profile

Understanding the chemical nature of this compound is crucial for its safe use in synthesis.

PropertyValue
CAS Number 1704073-15-3[1]
Molecular Formula C₁₀H₁₃BFNO₂[1]
Molecular Weight 209.03 g/mol [13]
Appearance Likely a solid
Reactivity Arylboronic acids are known to be reactive towards oxidation and can undergo protodeboronation under certain conditions.[14][15] The presence of both an electron-donating pyrrolidine group and an electron-withdrawing fluorine atom can influence the reactivity of the boronic acid and the aromatic ring.[16][17]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[11]

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a primary application for arylboronic acids. The following protocol is a generalized, self-validating system that prioritizes safety and efficiency.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents To a dry flask under inert atmosphere, add aryl halide, (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, and palladium catalyst. base_solvent Add the appropriate base and degassed solvent. reagents->base_solvent heat Heat the reaction mixture to the specified temperature. base_solvent->heat Proceed to reaction monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor quench Cool the reaction and quench with water or a suitable reagent. monitor->quench Upon completion extract Extract the product with an organic solvent. quench->extract purify Purify the product by column chromatography. extract->purify

Sources

The Strategic Deployment of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3][4][5][6] When this strategy is combined with the unique chemical reactivity of the boronic acid functional group, a versatile and potent class of molecules emerges: fluorinated phenylboronic acids. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these compounds in medicinal chemistry. We will delve into their role as covalent enzyme inhibitors, their utility in the development of novel PET imaging agents, and their application in bioconjugation and diagnostics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Synergistic Advantage: Why Fluorine and Boronic Acids?

The power of fluorinated phenylboronic acids lies in the synergistic interplay between the fluorine substituent(s) and the boronic acid moiety. Understanding this synergy is crucial for their rational design and application in medicinal chemistry.

The Influence of Fluorine: More Than Just a Halogen

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a molecule's profile.[1][3][4] Strategic fluorination can:

  • Modulate Acidity and Lipophilicity: The introduction of electron-withdrawing fluorine atoms can significantly alter the acidity (pKa) of the boronic acid.[7][8] This is a critical parameter for tuning the reversible covalent interactions with biological targets.

  • Enhance Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.[1][5]

  • Improve Pharmacokinetics: Fluorination can influence a molecule's conformation, membrane permeability, and tissue distribution, leading to improved pharmacokinetic profiles.[1][3][4]

  • Increase Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions within a protein's binding pocket, enhancing target affinity and selectivity.[1][3][4]

The Boronic Acid Moiety: A Versatile Chemical Anchor

The boronic acid group is not merely a passive scaffold; its ability to form reversible covalent bonds with diols is central to its biological activity.[9][10] This unique reactivity allows for:

  • Covalent Enzyme Inhibition: Boronic acids can form stable, yet reversible, tetrahedral adducts with serine, threonine, or cysteine residues in the active sites of enzymes.[9][11][12][13]

  • Saccharide Recognition: The interaction with 1,2- and 1,3-diols enables the design of sensors and delivery systems that target carbohydrates.[9][14]

  • Bioconjugation: The boronic acid can serve as a handle for attaching molecules to proteins or other biomolecules.

The following diagram illustrates the key modulatory effects of fluorination on a phenylboronic acid scaffold.

Fluorine_Effects cluster_0 Fluorinated Phenylboronic Acid cluster_1 Physicochemical Properties cluster_2 Biological Outcomes FPBA FPBA Scaffold pKa Modulated pKa FPBA->pKa e- withdrawing Lipo Altered Lipophilicity FPBA->Lipo hydrophobicity Stability Increased Metabolic Stability FPBA->Stability C-F bond strength Binding Enhanced Target Binding pKa->Binding PK Improved Pharmacokinetics Lipo->PK Stability->PK Selectivity Increased Selectivity Binding->Selectivity

Caption: Impact of Fluorination on Phenylboronic Acid Properties.

Synthesis of Fluorinated Phenylboronic Acids: Key Methodologies

The synthesis of fluorinated phenylboronic acids is a critical aspect of their application. Several robust methods are available, with the choice of strategy often depending on the desired substitution pattern and the nature of the starting materials.

Classical Approach: Electrophilic Trapping of Organometallic Intermediates

A common and versatile method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.[9][10]

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid [15]

  • Protection of the Amine: 4-Bromo-2-fluoroaniline is reacted with a suitable protecting group (e.g., Boc anhydride) to protect the amino functionality.

  • Lithium-Halogen Exchange: The protected aniline is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A solution of n-butyllithium is added dropwise to effect the lithium-halogen exchange.

  • Borylation: Trimethyl borate is added to the reaction mixture at -78 °C, and the solution is allowed to warm to room temperature.

  • Hydrolysis and Deprotection: The reaction is quenched with an acidic aqueous solution (e.g., HCl) to hydrolyze the borate ester and remove the protecting group, yielding the desired fluorinated phenylboronic acid.

Modern Approaches: Transition Metal-Catalyzed Borylation

More recent advances have focused on transition metal-catalyzed methods, such as the iridium- or rhodium-catalyzed C-H borylation of fluorinated arenes.[10] These methods offer the advantage of direct functionalization without the need for pre-functionalized starting materials.

The following workflow diagram illustrates the general synthetic strategies.

Synthesis_Workflow Start Fluorinated Aryl Halide Organometallic Formation of Organometallic Reagent (e.g., Grignard, Organolithium) Start->Organometallic Borylation Reaction with Trialkyl Borate Organometallic->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Product Fluorinated Phenylboronic Acid Hydrolysis->Product Start_alt Fluorinated Arene CH_Borylation Transition Metal-Catalyzed C-H Borylation Start_alt->CH_Borylation CH_Borylation->Product Enzyme_Inhibition cluster_0 Enzyme Active Site Serine Serine Residue (Ser-OH) Tetrahedral_Intermediate Tetrahedral Adduct (F-Ar-B(OH)2-O-Ser) Serine->Tetrahedral_Intermediate FPBA Fluorinated Phenylboronic Acid (F-Ar-B(OH)2) FPBA->Tetrahedral_Intermediate Reversible Covalent Bond Formation

Caption: Covalent Inhibition of a Serine Protease.

Positron Emission Tomography (PET) Imaging Agents

The fluorine-18 (¹⁸F) isotope is a widely used radionuclide for PET imaging due to its favorable decay properties. [3][4][16]Arylboronic acids and their esters are excellent precursors for the synthesis of ¹⁸F-labeled PET tracers. [1]The development of copper-mediated radiofluorination of arylboronic esters has been a significant advancement, allowing for the late-stage introduction of ¹⁸F into complex molecules under mild conditions. [17] Experimental Protocol: ¹⁸F-Radiolabeling of an Arylboronic Ester Precursor

  • Precursor Synthesis: The non-radioactive molecule of interest is functionalized with a boronic acid pinacol ester.

  • ¹⁸F-Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange resin.

  • Elution and Drying: The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, followed by azeotropic drying.

  • Radiofluorination: The dried [¹⁸F]fluoride is reacted with the arylboronic ester precursor in the presence of a copper catalyst and a suitable ligand at elevated temperature.

  • Purification: The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled product.

This approach enables the rapid translation of lead compounds into imaging agents for pharmacokinetic and target validation studies. [1]

Bioconjugation and Diagnostics: Glucose Sensing

The ability of phenylboronic acids to bind reversibly with diols has been extensively exploited in the development of glucose sensors for diabetes management. [14][18][19]Fluorination of the phenyl ring plays a crucial role in tuning the pKa of the boronic acid to be closer to the physiological pH of blood (7.4). [8][15]This is essential for achieving efficient glucose binding under physiological conditions.

Diboronic acid-based sensors have been designed to improve glucose selectivity over other interfering saccharides. [14]The introduction of fluorine can further enhance the binding affinity and selectivity of these sensors. [18]

Parameter Non-fluorinated Phenylboronic Acid Fluorinated Phenylboronic Acid Rationale for Improvement
pKa Typically > 8.5 6.17 - 8.77 [8] Electron-withdrawing fluorine lowers the pKa, increasing the concentration of the active boronate form at physiological pH. [8]
Glucose Binding Affinity Moderate Enhanced Lower pKa leads to stronger binding at physiological pH. [20]

| Selectivity | Can be an issue | Potentially improved | Fluorine substitution can influence the geometry and electronics of the binding pocket. |

Future Perspectives and Conclusion

Fluorinated phenylboronic acids represent a powerful and versatile platform in medicinal chemistry. Their unique combination of properties allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies, particularly for late-stage fluorination and radiofluorination, will further expand the utility of this important class of compounds. [1] Future research will likely focus on:

  • Exploring new therapeutic targets: The application of fluorinated phenylboronic acids as covalent inhibitors is expanding beyond proteasomes to other enzyme classes.

  • Developing novel PET tracers: The ease of ¹⁸F-labeling will facilitate the development of new diagnostic tools for a wide range of diseases. [17]* Designing more sophisticated biosensors: Advances in materials science and our understanding of boronic acid-diol interactions will lead to the creation of more sensitive and selective biosensors.

References

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The Pyrrolidine Moiety in Boronic Acid Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of a pyrrolidine ring into boronic acid derivatives has emerged as a powerful approach in modern medicinal chemistry, yielding highly potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted roles of the pyrrolidine moiety, moving beyond a simple structural component to its function as a critical determinant of biological activity, physicochemical properties, and pharmacokinetic profiles. We will dissect the intricate interplay between the pyrrolidine scaffold and the boronic acid "warhead," with a particular focus on their application as inhibitors of serine proteases such as Dipeptidyl Peptidases (DPPs) and Fibroblast Activation Protein (FAP). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural combination in their own discovery programs.

Introduction: The Synergy of Pyrrolidine and Boronic Acid

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products, alkaloids, and FDA-approved drugs.[1][2] Its prevalence stems from its unique conformational properties and its ability to engage in crucial biological interactions. When combined with a boronic acid group—a potent electrophile capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites—a synergistic partnership is formed.[3][4]

The boronic acid acts as a transition-state analogue, effectively "trapping" the target enzyme, while the pyrrolidine moiety serves as a sophisticated guidance system, directing the molecule to the correct biological target and optimizing its interaction for maximum potency and selectivity. This guide will illuminate the core principles governing this synergy.

The Pyrrolidine Ring: More Than Just a Scaffold

The influence of the pyrrolidine moiety extends far beyond providing a simple framework for the boronic acid. It plays several critical roles that are fundamental to the overall efficacy of the derivative.

A Proline Bioisostere for Enhanced Target Recognition

In many of its most successful applications, the (R)-pyrrolidin-2-yl-boronic acid unit serves as a bioisostere of the amino acid proline.[5] This mimicry is particularly effective for targeting post-proline cleaving serine proteases, such as DPP-IV and FAP.[5][6] These enzymes possess a distinct S1 subsite in their active pocket that preferentially accommodates the cyclic structure of proline. The pyrrolidine ring of the inhibitor fits snugly into this hydrophobic pocket, ensuring high-affinity binding.[3]

The stereochemistry at the C2 position of the pyrrolidine ring is paramount for inhibitory activity. For DPP-IV inhibitors, a series of dipeptides containing proline boronic acid (boroPro) were synthesized, and it was demonstrated that the (R)-stereoisomer of boroPro is required for potent inhibition.[5] This highlights the precise geometric constraints of the enzyme's active site and the importance of chiral synthesis to achieve the desired biological effect.

Modulation of Physicochemical and Pharmacokinetic Properties

The presence of the nitrogen atom within the pyrrolidine ring significantly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[1][7]

  • Basicity and Polarity: The secondary amine of the pyrrolidine ring confers basicity and increases the polarity of the molecule compared to its carbocyclic analogue, cyclopentane.[1] This can enhance aqueous solubility, a critical factor for drug formulation and bioavailability.

  • Lipophilicity: The pyrrolidine ring generally leads to lower lipophilicity (LogP values) compared to purely carbocyclic or aromatic structures of similar size.[1] This balance of hydrophilicity and lipophilicity is crucial for achieving optimal cell permeability and distribution throughout the body.

  • Conformational Rigidity and Puckering: The pyrrolidine ring is not planar and exists in two predominant "puckered" conformations known as Cγ-exo and Cγ-endo. The preferred conformation can be controlled by the strategic placement of substituents on the ring. This conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing binding affinity.[1]

Mechanism of Action: A Covalent Dance in the Active Site

The inhibitory power of pyrrolidine-boronic acid derivatives against serine proteases lies in the formation of a reversible covalent bond between the electrophilic boron atom and the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser624 in FAP).[4][8]

The pyrrolidine moiety first guides the inhibitor into the enzyme's active site, positioning the boronic acid group in close proximity to the catalytic triad (serine, histidine, and aspartate). The catalytic serine then attacks the empty p-orbital of the trigonal planar boronic acid, forming a stable, tetrahedral boronate adduct. This adduct mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive state.[3][4]

// Nodes Enzyme [label="Enzyme Active Site\n(Catalytic Serine-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrrolidine-Boronic Acid\n(Trigonal Planar Boron)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Enzyme-Inhibitor Complex\n(Non-covalent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral Adduct\n(Covalent, Reversible)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Enzyme -> Complex [label="Binding & Recognition\n(Pyrrolidine-guided)", color="#4285F4"]; Inhibitor -> Complex [color="#4285F4"]; Complex -> Tetrahedral [label="Nucleophilic Attack\n(Ser-OH on Boron)", color="#34A853"]; Tetrahedral -> Complex [label="Reversal", color="#FBBC05", style=dashed]; }

Figure 1: Reversible covalent inhibition of a serine protease.

The interaction is further stabilized by a network of hydrogen bonds within the active site. Molecular modeling studies, based on the crystal structure of the homologous DPP-IV, suggest that the boronate oxygen atoms form hydrogen bonds with the oxyanion hole of the enzyme, while other parts of the inhibitor, guided by the pyrrolidine scaffold, form additional favorable interactions.[3]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity

Systematic modification of the pyrrolidine-boronic acid scaffold has provided invaluable insights into the structural requirements for potent and selective inhibition of target enzymes.

Case Study: Fibroblast Activation Protein (FAP) Inhibitors

FAP is a compelling therapeutic target in oncology due to its overexpression in the stroma of more than 90% of epithelial carcinomas.[9] The development of FAP inhibitors has greatly benefited from the pyrrolidine-boronic acid scaffold.

  • The Boronic Acid "Warhead": Replacing a nitrile group on the pyrrolidine ring of a FAP inhibitor with a more electrophilic boronic acid "warhead" resulted in a 2.8-fold increase in FAP binding affinity.[9] This demonstrates the superiority of the boronic acid in forming the critical covalent bond with the catalytic serine.

  • P2 Position Modifications: FAP inhibitors are often based on an X-Gly-Pro sequence, where the boroProline mimics the P1 proline residue.[9] While FAP was initially thought to have a strict requirement for glycine at the P2 position, studies have shown that it can tolerate a D-alanine at this position. For example, N-(4-quinolinoyl)-D-Ala-boroPro showed potent FAP inhibition (IC50 = 6.4 ± 1.4 nM) and enhanced selectivity over the related enzyme PREP.[9]

CompoundP2 ResidueFAP IC50 (nM)PREP IC50 (nM)FAP/PREP SelectivityReference
N-(4-quinolinoyl)-Gly-boroProGlycine3.7 ± 0.2>10,000>2700[9]
N-(4-quinolinoyl)-D-Ala-boroProD-Alanine6.4 ± 1.41024160[9]
N-(benzoyl)-D-Ala-boroProD-Alanine54 ± 2.9178233[9]
Talabostat (Val-boroPro)L-Valine560--[10]

Table 1: Structure-Activity Relationship of selected FAP inhibitors.

Talabostat (Val-boroPro): A Lesson in Selectivity

Talabostat (Val-boroPro) is a potent inhibitor of several dipeptidyl peptidases, including DPP-IV (IC50 < 4 nM) and FAP (IC50 = 560 nM).[7][10] It demonstrated antitumor effects in preclinical models, not only through direct enzyme inhibition but also by stimulating an immune response via the upregulation of cytokines and chemokines.[11][12] However, its clinical development was halted due to safety concerns arising from its lack of selectivity.[6] Talabostat also potently inhibits DPP8 and DPP9, and this off-target activity is believed to be responsible for the observed adverse effects.[10] This underscores the critical importance of designing inhibitors with high selectivity for the intended target, a challenge where subtle modifications to the pyrrolidine scaffold and its substituents can play a pivotal role.

Synthesis and Experimental Protocols

The synthesis of pyrrolidine-boronic acid derivatives typically involves the coupling of a protected amino acid or peptide to a chiral pyrrolidine-2-boronic acid precursor.

General Synthetic Scheme for Dipeptide Boronic Acids

A common route involves the peptide coupling of an N-protected amino acid to a pinanediol ester of (R)-pyrrolidine-2-boronic acid, followed by deprotection of the boronic acid and the N-terminus.

// Nodes Start1 [label="N-Boc-L-Amino Acid", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Start2 [label="(R)-boroPro-Pinanediol", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Peptide Coupling\n(e.g., HATU, DIEA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-Boc-Dipeptide-boroPro-Pinanediol", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection1 [label="Boronic Ester\nDeprotection", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="N-Boc-Dipeptide-boroPro", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection2 [label="N-Boc\nDeprotection\n(e.g., TFA)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Dipeptide Boronic Acid", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start1 -> Coupling; Start2 -> Coupling; Coupling -> Intermediate; Intermediate -> Deprotection1; Deprotection1 -> Intermediate2; Intermediate2 -> Deprotection2; Deprotection2 -> Final; }

Figure 2: Synthetic workflow for dipeptide boronic acids.

Experimental Protocol: Synthesis of Talabostat (Val-boroPro)

This protocol is adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.[13]

  • Coupling Reaction: To a stirred solution of N-Boc-L-Valine (1.0 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIEA, 2.1 eq), HATU (1.05 eq), and L-boroPro-pinanediol hydrochloride (1.05 eq) sequentially at 0 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Remove the cooling bath and stir the resulting mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash successively with 0.1 N KHSO4, 5% aq. NaHCO3, and brine. Dry the organic layer with MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.

  • Deprotection: Treat the purified intermediate with an excess of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group. Following this, cleave the pinanediol ester to yield the free boronic acid, Talabostat.

Conclusion and Future Perspectives

The pyrrolidine moiety is a cornerstone in the design of highly effective boronic acid-based therapeutics. Its ability to act as a proline mimic, confer desirable physicochemical properties, and precisely orient the boronic acid warhead within a target's active site makes it an invaluable tool for medicinal chemists. The lessons learned from compounds like Talabostat emphasize that future efforts must focus on achieving exquisite selectivity to minimize off-target effects and enhance safety profiles. As our understanding of the structural biology of target enzymes deepens, and as synthetic methodologies become more sophisticated, the rational design of next-generation pyrrolidine-boronic acid derivatives holds immense promise for the development of novel, highly effective treatments for cancer and other debilitating diseases.

References

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  • Shreya, S., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Cancers, 15(10), 2736. Available at: [Link]

  • Poplawski, J. E., et al. (2013). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 56(9), 3467–3477. Available at: [Link]

  • Jiang, J., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249764. Available at: [Link]

  • Jansen, K., et al. (2013). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. Journal of Medicinal Chemistry, 56(1), 163-173. Available at: [Link]

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. Available at: [Link]

  • Spadaro, A., et al. (2011). Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure. Heart Failure Reviews, 16(6), 547-559. Available at: [Link]

  • Eager, R., et al. (2007). Talabostat. Expert Opinion on Investigational Drugs, 16(7), 1051-1060. Available at: [Link]

  • Google Patents. (n.d.). Fibroblast activation protein inhibitor compounds and methods.
  • Aertgeerts, K., et al. (2005). Identification and characterization of the promoter of fibroblast activation protein. Journal of Cellular and Molecular Medicine, 9(3), 738-748. Available at: [Link]

  • Okondo, M. C., et al. (2014). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. PLoS Pathogens, 10(10), e1004449. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Fluorinated Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This guide focuses on a particularly valuable building block, (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid , detailing its application in the synthesis of complex biaryl structures.

The subject boronic acid is a compelling substrate due to its unique electronic properties. The presence of a fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability and binding affinity. Concurrently, the electron-donating pyrrolidinyl group can modulate the electronic character of the aromatic ring, influencing both reactivity and the properties of the final product. This combination makes the resulting biaryl motifs highly sought after in drug discovery programs.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide a robust and validated protocol, discuss critical experimental parameters, and offer troubleshooting guidance.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[6][7] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organoboron species (Ar²-B(OR)₂) must be activated by a base to form a more nucleophilic boronate complex.[2][8] This boronate then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar¹-X) Pd(0)L_n->Oxidative_Addition Ar¹-Pd(II)L_n-X Ar¹-Pd(II)-X Intermediate Oxidative_Addition->Ar¹-Pd(II)L_n-X Transmetalation Transmetalation (with Ar²-B(OR)₂ + Base) Ar¹-Pd(II)L_n-X->Transmetalation Ar¹-Pd(II)L_n-Ar² Ar¹-Pd(II)-Ar² Intermediate Transmetalation->Ar¹-Pd(II)L_n-Ar² Reductive_Elimination Reductive Elimination Ar¹-Pd(II)L_n-Ar²->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Ar¹-Ar² Biaryl Product Reductive_Elimination->Ar¹-Ar² Ar¹-X Aryl Halide Ar¹-X->Oxidative_Addition Ar²-B(OR)₂ Boronic Acid/Ester Ar²-B(OR)₂->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: A Validated Approach

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Suggested SupplierPurity
This compound1704073-15-3209.03Commercially available>95%
Aryl Bromide (Ar-Br)Substrate dependent-Commercially available>97%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Commercially available97%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51Commercially available>98%
Potassium Phosphate Tribasic (K₃PO₄)7778-53-2212.27Commercially available>98%
1,4-Dioxane (Anhydrous)123-91-188.11Commercially available>99.8%
Deionized Water7732-18-518.02--
Step-by-Step Protocol

Experimental_Workflow start Start reagent_prep Reagent Preparation: - Weigh all solid reagents. - Prepare solvent mixture. start->reagent_prep reaction_setup Reaction Setup: - Add solids to a dry flask. - Purge with inert gas (N₂ or Ar). reagent_prep->reaction_setup solvent_addition Solvent Addition: - Add anhydrous dioxane and water. reaction_setup->solvent_addition heating Heating and Stirring: - Heat to 80-100 °C. - Stir vigorously for 2-16 hours. solvent_addition->heating monitoring Reaction Monitoring: - Monitor by TLC or LC-MS. heating->monitoring workup Aqueous Workup: - Cool to room temperature. - Quench with water and extract with ethyl acetate. monitoring->workup Upon completion purification Purification: - Dry organic layer (Na₂SO₄ or MgSO₄). - Concentrate and purify by column chromatography. workup->purification analysis Analysis: - Characterize by NMR, MS. purification->analysis end End analysis->end

Caption: A generalized workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source, Pd₂(dba)₃ (1-2 mol%), and the ligand, SPhos (2-4 mol%), in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve reaction consistency.

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. A positive pressure of inert gas should be maintained throughout the reaction.

  • Solvent Addition: Add the pre-mixed catalyst solution to the Schlenk flask, followed by anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to ensure good stirring, typically resulting in a 0.1 M concentration of the limiting reagent.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9]

Discussion of Critical Parameters: The "Why" Behind the Protocol

The success of a Suzuki coupling reaction is highly dependent on the judicious choice of several key parameters.

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and SPhos is a robust system for many Suzuki couplings, particularly with challenging substrates. Pd₂(dba)₃ is a stable Pd(0) source. The SPhos ligand is a bulky, electron-rich biaryl phosphine that promotes the oxidative addition of aryl chlorides and bromides and facilitates the reductive elimination step.[10] For electron-rich aryl halides, more electron-donating ligands can be beneficial.[11]

  • Base: A base is essential for the activation of the boronic acid to form the more nucleophilic boronate species.[2][8] K₃PO₄ is a moderately strong base that is often effective and demonstrates good functional group tolerance. Stronger bases like NaOH or Ba(OH)₂ can sometimes accelerate the reaction, especially with sterically hindered boronic acids, but may not be compatible with base-sensitive functional groups.[]

  • Solvent System: The choice of solvent can significantly impact the reaction rate and selectivity.[13] A mixture of an organic solvent and water is commonly employed.[7] The organic solvent (e.g., 1,4-dioxane, toluene, or THF) solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]

  • Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition step. A temperature range of 80-100 °C is a good starting point for most aryl bromide couplings.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of base or solvent- Ensure proper inert atmosphere technique.- Use a different palladium source/ligand combination.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃).- Try a different solvent system (e.g., Toluene/EtOH/H₂O).[]
Protodeboronation - Presence of excess water or protic sources.- Elevated temperatures for extended periods.- Use anhydrous solvents and dry reagents.- Minimize reaction time.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid - Presence of oxygen.- Use of a Pd(II) precatalyst without a reducing agent.- Thoroughly degas the reaction mixture.- Use a Pd(0) source like Pd₂(dba)₃.- If using a Pd(II) source, ensure conditions promote its reduction to Pd(0).[7]
Formation of Palladium Black - Catalyst decomposition.- Ensure the ligand to palladium ratio is appropriate (typically 2:1 to 4:1 for monoligated species).- Avoid excessively high temperatures.- Ensure efficient stirring.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Taylor & Francis Online. (2023, May 22). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, October 23). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]

  • American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • 1PlusChem. (n.d.). 1704073-15-3 | [4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. Retrieved from [Link]

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Application Notes & Protocols: (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to accessing novel chemical space and developing candidates with superior pharmacological profiles. Boronic acids have become indispensable tools, largely due to their pivotal role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of commercially available boronic acids, (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid emerges as a particularly valuable reagent for medicinal chemists.

This molecule incorporates three key pharmacophoric elements onto a single phenyl scaffold:

  • A boronic acid moiety , enabling reliable carbon-carbon bond formation.[1]

  • A fluorine atom , a bioisostere known to enhance metabolic stability, modulate pKa, and improve target binding affinity.

  • A pyrrolidinyl group , a saturated heterocycle that can increase aqueous solubility, provide a vector for target interaction, and improve cell permeability.[2]

This application note provides a comprehensive guide to the strategic use of this compound, detailing its physicochemical properties, rationale for use in drug design, and a detailed protocol for its application in the synthesis of potential therapeutic agents, particularly kinase inhibitors.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective and safe use in synthesis.

PropertyValueSource
CAS Number 1704073-15-3[3]
Molecular Formula C10H13BFNO2[3]
Molecular Weight 209.03 g/mol [3][4]
Appearance White to off-white solid/powderInferred from similar compounds
Purity Typically ≥95%[3][4]
Storage Store at 0-8 °C, desiccated[4]

Handling and Safety:

  • This compound should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Due to the potential for protodeboronation (cleavage of the C-B bond), it is crucial to store the compound away from moisture and strong acids.[5][6]

Strategic Application in Drug Design: The "Why"

The true power of this building block lies in the synergistic interplay of its substituents. Its design is particularly well-suited for targeting ATP-binding sites in kinases, a major class of drug targets.[7]

The Causality Behind its Structure:

  • The 3-Amino Motif (as Pyrrolidine): The nitrogen atom of the pyrrolidine ring, positioned meta to the boronic acid, acts as a key hydrogen bond acceptor. In many kinase inhibitor scaffolds, this nitrogen mimics the hydrogen bonding pattern of the adenine portion of ATP, anchoring the inhibitor in the hinge region of the kinase domain. The pyrrolidine ring itself offers a saturated, three-dimensional structure that can improve solubility and pharmacokinetic properties compared to a simple amino group.[2]

  • The 4-Fluoro Substituent: The placement of a fluorine atom ortho to the pyrrolidine and meta to the point of coupling offers several strategic advantages:

    • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

    • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the nearby pyrrolidine nitrogen, reducing its basicity. This can be critical for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability.

    • Enhanced Binding: The fluorine atom can participate in favorable dipole-dipole interactions or form specific hydrogen bonds with receptor backbones, enhancing binding affinity.

The combination of these features makes this compound an excellent choice for generating libraries of compounds for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties.[1]

Workflow for Utilizing the Building Block in Kinase Inhibitor Synthesis

G cluster_0 Design & Selection cluster_1 Synthesis cluster_2 Screening & Analysis A Identify Kinase Target & Heterocyclic Core (e.g., Pyrimidine, Imidazopyridazine) B Select this compound based on SAR hypothesis (H-bonding, F-interactions) A->B Rationale C Heterocyclic Halide (Ar-X) E Suzuki-Miyaura Cross-Coupling C->E D This compound D->E F Purification (Chromatography) E->F G Biochemical Assay (e.g., ADP-Glo) F->G Test Compound H Cell-Based Assay (e.g., GI50) G->H Confirm Cellular Activity I SAR Analysis H->I Generate Data I->A Iterate Design

Caption: Iterative drug discovery workflow using the title boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a robust, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative heterocyclic chloride, 2-chloro-4-aminopyrimidine. This reaction is a cornerstone for the synthesis of many kinase inhibitors.[8][9]

Reaction Scheme:

(Self-generated image representing the coupling of the boronic acid with 2-chloro-4-aminopyrimidine)

Materials:

  • This compound (1.2 equiv)

  • 2-chloro-4-aminopyrimidine (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH2Cl2 (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)

  • Sodium Carbonate (Na2CO3) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

Instrumentation:

  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation (The "Why"): To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 2-chloro-4-aminopyrimidine (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (3.0 equiv). Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. Sodium carbonate is a common, effective base for this coupling; it activates the boronic acid and neutralizes the acid generated during the catalytic cycle.

  • Catalyst Addition (The "Why"): Add the Pd(dppf)Cl2 catalyst (0.05 equiv). Pd(dppf)Cl2 is a robust, air-stable precatalyst that is highly effective for coupling electron-rich boronic acids with heterocyclic halides. The dppf ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]

  • Solvent Addition (The "Why"): Add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 or 5:1 solvent mixture. The reaction should have a concentration of approximately 0.1 M with respect to the limiting halide. Dioxane is an excellent solvent for dissolving the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents by bubbling with N2 or Ar for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Execution (The "Why"): Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The elevated temperature is required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl chloride.

  • Work-up and Extraction (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice more with ethyl acetate. The organic layers are combined. This step removes the inorganic salts (like excess Na2CO3 and byproducts) into the aqueous phase, leaving the desired product in the organic phase.

  • Purification (The "Why"): Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue is then purified by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to isolate the pure product. Chromatography is necessary to separate the desired product from unreacted starting materials, catalyst residues, and any side products (such as homocoupled boronic acid).

Catalytic Cycle Visualization

Suzuki_Cycle center Pd(0)L2 B Ar-Pd(II)-X(L2) center->B E Ar-Ar' (Reductive Elimination) center->E A Ar-X (Oxidative Addition) A->center D Ar-Pd(II)-Ar'(L2) B->D C Ar'-B(OH)2 + Base (Transmetalation) C->B D->center

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly before use.3. Consider a stronger base like K3PO4 or Cs2CO3.
Protodeboronation 1. Presence of trace acid.2. Prolonged reaction time at high temperature.3. Water content too high.1. Ensure glassware is dry and base is sufficient.2. Monitor reaction closely and stop once starting material is consumed.3. Use the recommended solvent ratio (e.g., 4:1 dioxane/water).
Formation of Homocoupled Byproduct (Ar'-Ar') 1. Oxygen present in the reaction.2. Certain palladium catalysts are more prone to this side reaction.1. Rigorously exclude oxygen with inert gas.2. Screen alternative catalysts (e.g., those with different phosphine ligands).
Difficult Purification 1. Product is highly polar.2. Close-running impurities.1. Use a more polar solvent system for chromatography (e.g., DCM/MeOH).2. Consider reverse-phase chromatography if the compound is sufficiently soluble.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its pre-installed combination of a coupling handle, a hydrogen-bond acceptor, and a metabolically robust fluorine atom provides a streamlined path to novel chemical entities with desirable drug-like properties. By understanding the strategic rationale for its use and employing robust synthetic protocols like the Suzuki-Miyaura coupling detailed herein, researchers can efficiently explore structure-activity relationships and accelerate the development of next-generation therapeutics.

References

  • G. F. S. Fernandes, J. L. Dos Santos, and W. A. Denny, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 25, no. 18, p. 4323, Sep. 2020. [Online]. Available: [Link]

  • S. Das, I. Inam, S. Maity, and S. K. Guchhait, "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective," Molecules, vol. 26, no. 18, p. 5589, Sep. 2021. [Online]. Available: [Link]

  • 1PlusChem, "[4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid,". [Online]. Available: [Link]

  • M. A. El-Gamal and C.-H. Yang, "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis," Journal of Medicinal Chemistry, vol. 64, no. 20, pp. 14833–14917, Oct. 2021. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "3-Aminophenylboronic Acid: Comprehensive Overview and Applications,". [Online]. Available: [Link]

  • A. D'Ambrosio, F. Ortuso, and S. Alcaro, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Expert Opinion on Drug Discovery, vol. 16, no. 1, pp. 95-108, Jan. 2021. [Online]. Available: [Link]

  • P. Ertl, "Which boronic acids are used most frequently for synthesis of bioactive molecules," ChemRxiv, 2019. [Online]. Available: [Link]

  • D. Akwata et al., "TAK1 kinase inhibitors with excellent activities against multiple myeloma," RSC Medicinal Chemistry, vol. 15, no. 1, pp. 138-144, 2024. [Online]. Available: [Link]

  • S. M. Gamage, A. M. T. D. P. K. Gunaratne, and A. T. M. Z. Azam, "The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology," Chemical Reviews, vol. 122, no. 13, pp. 11355–11417, Jul. 2022. [Online]. Available: [Link]

  • R. A. S. Dahanayake, S. Sirisoma, and R. K. Vadlapatla, "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines," Molecules, vol. 21, no. 11, p. 1477, Oct. 2016. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "3-(Pyrrolidino)phenylboronic acid," PubChem Compound Summary for CID 4192669. [Online]. Available: [Link]

  • K. Billingsley, K. W. Anderson, and S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, vol. 45, no. 21, pp. 3484-3488, May 2006. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling,". [Online]. Available: [Link]

  • A. J. J. Lennox and G. C. Lloyd-Jones, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, vol. 43, no. 1, pp. 412-443, 2014. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Suzuki Coupling,". [Online]. Available: [Link]

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Application Notes and Protocols for Enzymatic Inhibition Studies with (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Boronic Acid Derivative

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is a synthetic organic compound featuring a phenylboronic acid scaffold, a class of molecules renowned for their ability to inhibit serine proteases.[1][2] The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3][4] This interaction is often characterized by slow-binding kinetics, resulting in time-dependent inhibition.[3][5] The presence of a pyrrolidine ring suggests a potential for specific interactions with enzymes that possess substrate-binding pockets accommodating proline residues.

Given these structural features, this document outlines detailed protocols for investigating the inhibitory activity of this compound against a panel of proline-cleaving serine proteases: Dipeptidyl Peptidase-4 (DPP-4), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP). These enzymes are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention.

These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to performing initial inhibitor screening, determining potency (IC50), and elucidating the kinetic mechanism of inhibition.

I. Foundational Principles: Assay Design and Validation

A robust and reproducible enzymatic assay is the cornerstone of any inhibition study. The protocols herein are based on fluorescence detection, offering high sensitivity and suitability for high-throughput screening.

A. The Cornerstone of Robustness: Assay Validation

Before embarking on inhibitor characterization, it is imperative to validate the enzymatic assay to ensure the reliability of the generated data. This involves a systematic process to confirm that the assay is suitable for its intended purpose. Key validation parameters include:

  • Precision: Assessing the repeatability (intra-assay) and reproducibility (inter-assay) of the assay.

  • Accuracy: Determining the closeness of the measured value to the true value.

  • Linearity and Range: Establishing the concentration range over which the assay response is directly proportional to the analyte concentration.

  • Specificity and Selectivity: Ensuring the assay measures the intended analyte without interference from other components in the sample.

A well-defined validation plan, outlining the experiments, acceptance criteria, and necessary controls, is crucial for a successful validation process.[6][7]

B. Preparing the Inhibitor: Best Practices for Boronic Acids

The accurate preparation of inhibitor stock solutions is critical for obtaining reliable potency values. Boronic acids can be susceptible to oxidative degradation, and their solubility can vary.

Protocol for this compound Stock Solution Preparation:

  • Initial Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

II. Initial Screening: Identifying Inhibitory Activity

The initial step is to determine if this compound exhibits inhibitory activity against the target enzymes. This is typically performed at a single, high concentration of the inhibitor.

A. Target Enzymes and Fluorogenic Substrates
EnzymeFluorogenic SubstrateRationale
Dipeptidyl Peptidase-4 (DPP-4) Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)DPP-4 specifically cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC molecule.[1][8]
Fibroblast Activation Protein (FAP) Ala-Pro-7-amino-4-methylcoumarin (Ala-Pro-AMC)FAP exhibits dipeptidyl peptidase activity, cleaving after a proline residue. Ala-Pro-AMC is a commonly used substrate.[9][10]
Prolyl Oligopeptidase (POP) Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)POP is an endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues.[11][12]
B. General Protocol for Single-Point Inhibition Screening

This protocol is adaptable for all three target enzymes with minor modifications to the specific enzyme and substrate concentrations.

Workflow for Single-Point Inhibition Screening

A Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock - Inhibitor (100x final conc.) B Plate Setup (96-well, black): - Enzyme Control (Buffer + Enzyme) - Inhibitor Well (Inhibitor + Enzyme) - Blank (Buffer only) A->B Dispense reagents C Pre-incubation: Incubate plate at 37°C for 30 minutes B->C Allow enzyme-inhibitor interaction D Initiate Reaction: Add Substrate to all wells C->D Start enzymatic reaction E Kinetic Measurement: Read fluorescence (Ex/Em = 360/460 nm) every 60 seconds for 30 minutes D->E Monitor product formation F Data Analysis: Calculate % Inhibition E->F Determine inhibitory effect

Caption: Workflow for single-point inhibitor screening.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents (assay buffer, enzyme, substrate, and inhibitor) and allow them to equilibrate to the assay temperature (typically 37°C).

  • Plate Layout: In a 96-well black microplate, add the following to triplicate wells:

    • Enzyme Control: 50 µL of assay buffer + 50 µL of enzyme solution.

    • Inhibitor: 50 µL of inhibitor solution (at 2x the final desired concentration) + 50 µL of enzyme solution.

    • Blank: 100 µL of assay buffer.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for a defined period (e.g., 30 minutes) to allow for potential time-dependent inhibition.[13]

  • Reaction Initiation: Add 100 µL of the fluorogenic substrate solution (at 2x the final concentration) to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for both the enzyme control and inhibitor wells.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Velocity_inhibitor / Velocity_control)) * 100

A significant reduction in enzyme activity (e.g., >50% inhibition) at the tested concentration indicates that the compound is an inhibitor and warrants further characterization.

III. Potency Determination: IC50 Measurement

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's potency. For boronic acids, which may exhibit time-dependent inhibition, it is crucial to assess the IC50 at different pre-incubation times.[3][14]

A. Protocol for Time-Dependent IC50 Determination

Workflow for Time-Dependent IC50 Determination

A Prepare serial dilutions of the inhibitor (e.g., 10-point, 3-fold dilutions) C Add inhibitor dilutions and enzyme to wells A->C B Set up multiple identical plates or sections of a plate for different pre-incubation times (e.g., 0, 15, 30, 60 min) D Pre-incubate each plate/section for the designated time at 37°C B->D C->D E Initiate reaction by adding substrate D->E F Measure kinetic fluorescence as before E->F G Calculate % inhibition for each inhibitor concentration at each pre-incubation time F->G H Plot % inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine IC50 for each time point G->H

Caption: Workflow for determining time-dependent IC50 values.

Step-by-Step Protocol:

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in assay buffer. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range.[15]

  • Plate Setup: For each pre-incubation time point, set up a 96-well plate as described for the single-point screen, but with the range of inhibitor concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for varying durations (e.g., 0, 15, 30, and 60 minutes) at 37°C.

  • Reaction and Measurement: Initiate the reaction with the substrate and measure the fluorescence kinetically.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time point.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value for each pre-incubation time.

A leftward shift in the IC50 curve (a decrease in the IC50 value) with increasing pre-incubation time is indicative of time-dependent inhibition.[13]

IV. Elucidating the Mechanism: Kinetic Characterization

Understanding the kinetic mechanism of inhibition provides deeper insights into the inhibitor's interaction with the enzyme. For reversible covalent inhibitors, this involves determining the initial binding affinity (Ki) and the rates of covalent bond formation and breakage.

A. Distinguishing Reversible from Irreversible Covalent Inhibition

A simple "jump-dilution" experiment can help differentiate between reversible and irreversible covalent inhibition.

Protocol for Jump-Dilution Experiment:

  • Complex Formation: Incubate a high concentration of the enzyme with a saturating concentration of the inhibitor (e.g., 10-20 times the IC50) for a sufficient time to allow for covalent adduct formation.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the fluorogenic substrate.

  • Activity Measurement: Monitor the recovery of enzyme activity over time.

    • Reversible Inhibition: A gradual recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.

    • Irreversible Inhibition: No significant recovery of enzyme activity will be observed.

B. Determining Kinetic Parameters for Reversible Covalent Inhibition

For inhibitors that exhibit time-dependent, reversible covalent inhibition, a more detailed kinetic analysis is required to determine the individual rate constants. The inhibition process can be described by a two-step mechanism:

E + I ⇌ E·I → E-I

where:

  • E is the enzyme, I is the inhibitor.

  • E·I is the initial non-covalent complex.

  • E-I is the covalent complex.

  • Ki is the dissociation constant for the initial binding step.

  • k_inact is the rate of inactivation (covalent bond formation).

The overall efficiency of inactivation is given by the second-order rate constant k_inact/Ki.[16]

Workflow for Kinetic Parameter Determination

A Perform time-dependent inhibition experiments at multiple inhibitor concentrations B Plot reaction progress curves (Fluorescence vs. Time) for each inhibitor concentration A->B C Fit each progress curve to a single exponential equation: F = F_0 + v_st + (v_0 - v_s)/k_obs * (1 - exp(-k_obst)) B->C D Extract the apparent rate of inhibition (k_obs) from each curve C->D E Plot k_obs vs. [Inhibitor] D->E F Fit the k_obs plot to a hyperbolic equation: k_obs = k_inact * [I] / (Ki_app + [I]) E->F G Determine Ki_app and k_inact from the fit F->G

Caption: Workflow for determining kinetic parameters of slow-binding inhibitors.

This analysis provides a comprehensive understanding of the inhibitor's interaction with the target enzyme, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

V. Troubleshooting Common Issues in Fluorescence-Based Assays

IssuePotential Cause(s)Suggested Solution(s)
High Background Fluorescence - Autofluorescence of the inhibitor compound.- Contamination of reagents or microplate.- Run a control with the inhibitor alone (no enzyme) to quantify its intrinsic fluorescence and subtract it from the data.- Use high-quality, fresh reagents and clean microplates.[17][18]
High Variability Between Replicates - Pipetting errors.- Incomplete mixing.- Temperature fluctuations.- Use calibrated pipettes and ensure proper pipetting technique.- Mix the plate thoroughly after each reagent addition.- Ensure the plate reader and all reagents are at a stable temperature.
Non-linear Reaction Progress Curves (in controls) - Substrate depletion.- Enzyme instability.- Use a lower enzyme concentration or a shorter reaction time.- Check the stability of the enzyme under the assay conditions.
Assay Not Working - Incorrect wavelength settings.- Inactive enzyme or substrate.- Improper buffer conditions (pH, ionic strength).- Verify the excitation and emission wavelengths for AMC.- Use fresh, properly stored enzyme and substrate.- Optimize the assay buffer conditions.[19]

VI. Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound as a potential inhibitor of DPP-4, FAP, and POP. By systematically progressing from initial screening to detailed kinetic analysis, researchers can gain valuable insights into the compound's potency, selectivity, and mechanism of action. This information is critical for advancing our understanding of the therapeutic potential of this novel boronic acid derivative and for guiding future drug discovery efforts.

References

  • Janc, J. W., et al. (2021). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 12(10), 1695-1704. Available from: [Link]

  • Copeland, R. A. (2016). The kinetics of slow-binding and tight-binding enzyme inhibitors. Sub-cellular biochemistry, 80, 1-24.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). International Journal of Molecular Sciences, 24(5), 4589. Available from: [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Available from: [Link]

  • BPS Bioscience. (n.d.). POP Assay Kit. Catalog #80106. Available from: [Link]

  • BPS Bioscience. (n.d.). FAP Fluorogenic Assay Kit. Catalog #80210. Available from: [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2012). Journal of the American Chemical Society, 134(28), 11662–11671. Available from: [Link]

  • Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. (2019). Biochemistry (Moscow), 84(11), 1237-1251.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2017). Scientific Reports, 7(1), 1-10.
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. Available from: [Link]

  • BPS Bioscience. (n.d.). Fluorogenic Prolyl OligoPeptidase (POP) Assay Kit. Available from: [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2019). ACS Chemical Biology, 14(11), 2349-2358. Available from: [Link]

  • Amsbio. (n.d.). FAP Fluorogenic Assay Kit. 80210. Available from: [Link]

  • 1PlusChem. (n.d.). [4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. CAS 1704073-15-3. Available from: [Link]

  • Key advances in the development of reversible covalent inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169524. Available from: [Link]

  • Time dependence of enzyme assay IC 50 values. IC 50 values of BTZs and... (n.d.). ResearchGate. Available from: [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. Available from: [Link]

  • Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(5), 1567-1575.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). International Journal of Molecular Sciences, 24(8), 7693.
  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2023). International Journal of Molecular Sciences, 24(10), 8965.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). International Journal of Molecular Sciences, 24(5), 4589.
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833.
  • Molecular Diagnostic Assay Validation. (n.d.). Association for Molecular Pathology. Available from: [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (2023). Molecules, 28(13), 5035.
  • BPS Bioscience, Inc. (n.d.). FAP Fluorogenic Assay Kit. 80210. Available from: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2022). Bitesize Bio. Available from: [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • An update on the discovery and development of reversible covalent inhibitors. (2023). European Journal of Medicinal Chemistry, 253, 115321.
  • Amsbio. (n.d.). POP Assay Kit. 80106. Available from: [Link]

  • Lead Sciences. (n.d.). (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. CAS 1704121-54-9. Available from: [Link]

  • BPS Bioscience. (n.d.). FAP Assay Service. Available from: [Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (n.d.). Eurofins. Available from: [Link]

  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2021). Antimicrobial Agents and Chemotherapy, 65(12), e01331-21.
  • Help with determining IC50 for enzyme inhibitors. (2023). Reddit. r/Biochemistry. Available from: [Link]

  • Slow-onset Enzyme Inhibition and Inactivation. (2013). Beilstein-Institut. Available from: [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2023). Drug Hunter. Available from: [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2021). Food Science & Nutrition, 9(12), 6853-6861.

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Troubleshooting & Optimization

Technical Support Center: Navigating the Reactivity of Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving boronic acids, with a specific focus on the nuanced effects of fluoro and pyrrolidinyl substituents. As you navigate the complexities of your research, consider this a direct line to field-proven expertise.

Introduction: The Dichotomy of Boronic Acid Reactivity

Boronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their reactivity, however, is not a monolith. The electronic and steric nature of substituents on the boronic acid's aryl ring can dramatically alter its behavior, leading to either triumphant success or frustrating experimental roadblocks. This guide will dissect the contrasting effects of two common substituent classes: the electron-withdrawing fluoro group and the electron-donating pyrrolidinyl group.

Section 1: The Fundamental Chemistry of Substituted Boronic Acids

The Role of Lewis Acidity and pKa

A boronic acid's reactivity is intrinsically linked to the Lewis acidity of its boron center. This acidity is a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1] A common measure of this acidity in an aqueous medium is the pKa.

  • Electron-Withdrawing Groups (EWGs) like fluorine increase the Lewis acidity of the boron atom, which results in a lower pKa .[2] This is due to the inductive effect of the fluorine atom, which pulls electron density away from the boron center, making it more electrophilic.

  • Electron-Donating Groups (EDGs) such as a pyrrolidinyl group, decrease the Lewis acidity of the boron, leading to a higher pKa .[2] The nitrogen atom in the pyrrolidinyl group donates electron density to the aromatic ring and, consequently, to the boron atom, making it less electrophilic.

The following table summarizes the impact of various substituents on the pKa of phenylboronic acid:

Substituent (para-position)Electronic EffectApproximate pKa
-OCH₃Strong Electron-Donating9.25[2]
-CH₃Weak Electron-Donating~8.9[2]
-HNeutral8.83[2]
-F Weak Electron-Withdrawing 8.27 [2]
-ClElectron-Withdrawing~8.2[2]
-CF₃Strong Electron-Withdrawing~7.7[2]
-NO₂Strong Electron-Withdrawing~7.2[2]
-N(CH₂)₄ (Pyrrolidinyl) Strong Electron-Donating Higher than 8.83 (inferred)
Impact on the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid substituent primarily influences the transmetalation step.[3]

Suzuki_Cycle cluster_transmetalation Influenced by Substituents Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Fluoro-substituted boronic acids (EWGs): The increased Lewis acidity can sometimes lead to a slower rate of transmetalation. However, this is not a universal rule, and the overall reaction outcome depends on a complex interplay of factors including the palladium catalyst, ligands, base, and solvent.[3]

  • Pyrrolidinyl-substituted boronic acids (EDGs): The increased electron density on the aryl ring enhances its nucleophilicity, which generally accelerates the transmetalation step, often leading to higher reaction yields in shorter times.[2]

Section 2: Troubleshooting Guide for Fluoro-Substituted Boronic Acids

Issue: Low or no yield in Suzuki-Miyaura coupling with a fluoro-substituted arylboronic acid.

Potential Causes & Solutions:

  • Cause 1: Protodeboronation. Electron-deficient boronic acids are more susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of base), replacing the boronic acid group with a hydrogen atom.[4]

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Choice of Base: A milder base such as potassium fluoride (KF) can be effective while minimizing protodeboronation.[1] Stronger bases like sodium hydroxide can exacerbate the issue.

      • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester). Boronic esters are generally less prone to protodeboronation.[4]

  • Cause 2: Inefficient Transmetalation. The electron-withdrawing nature of the fluoro group can slow down this crucial step.

    • Troubleshooting Steps:

      • Ligand Selection: Employ electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the catalytic cycle.[5]

      • Catalyst Choice: For challenging couplings, a highly active pre-catalyst may be necessary.

      • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or dioxane are commonly used. Sometimes, the addition of water can be beneficial, but care must be taken to avoid excessive protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 4-Bromoanisole
  • To a dry Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Troubleshooting Guide for Pyrrolidinyl-Substituted Boronic Acids

Issue: Competing side reactions or difficulty in purification when using a pyrrolidinyl-substituted boronic acid.

Potential Causes & Solutions:

  • Cause 1: Homocoupling. Electron-rich boronic acids can be more prone to homocoupling, where two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4]

    • Troubleshooting Steps:

      • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen.

      • Use of a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to minimize initial Pd(II) concentration.

      • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess which can favor homocoupling.

  • Cause 2: Steric Hindrance. The bulky pyrrolidinyl group, especially if positioned ortho to the boronic acid, can sterically hinder the approach of the palladium complex.

    • Troubleshooting Steps:

      • Less Bulky Ligands: If steric hindrance is suspected, switching to less bulky phosphine ligands might be beneficial.

      • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance.

  • Cause 3: Purification Challenges. The basic nitrogen of the pyrrolidinyl group can cause the product to streak on silica gel during column chromatography.

    • Troubleshooting Steps:

      • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of triethylamine (e.g., 1-2%) before packing the column. This will neutralize the acidic sites on the silica.

      • Alternative Purification: Consider other purification methods such as crystallization or preparative HPLC if chromatography proves difficult.

Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-yl)phenylboronic Acid Pinacol Ester
  • To a solution of 1-(4-bromophenyl)pyrrolidine (1.0 mmol) in anhydrous dioxane (5 mL) under an argon atmosphere, add bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.

Section 4: Frequently Asked Questions (FAQs)

Q1: My fluoro-substituted boronic acid is not soluble in the reaction solvent. What should I do?

A1: Solubility can be a challenge. Try using a co-solvent system, for example, toluene/ethanol or dioxane/water. Gentle heating can also improve solubility. If the issue persists, consider converting the boronic acid to a more soluble boronic ester derivative.

Q2: I am seeing a significant amount of the deboronated starting material in my reaction with a pyrrolidinyl-substituted boronic acid. Isn't this more of a problem for electron-deficient systems?

A2: While protodeboronation is more commonly associated with electron-deficient boronic acids, it can still occur with electron-rich ones, especially under harsh basic conditions or in the presence of certain metal catalysts.[4] Review your reaction conditions: ensure your base is not overly strong and that the reaction time is not unnecessarily long.

Q3: Can I use the same catalyst and ligand system for both fluoro- and pyrrolidinyl-substituted boronic acids?

A3: While a robust catalyst system like Pd(PPh₃)₄ may work for both, optimizing for each case is recommended. For the more challenging fluoro-substituted boronic acids, a more electron-rich and bulky ligand may be required to achieve high yields. For the electron-rich pyrrolidinyl systems, a standard catalyst is often sufficient.

Q4: How does the position of the fluoro substituent (ortho, meta, para) affect reactivity?

A4: The position has a significant impact. An ortho-fluoro substituent can introduce steric hindrance and may also participate in intramolecular interactions, which can affect the boronic acid's conformation and reactivity.[6] A para-fluoro group will have a more pronounced electronic effect through resonance, while a meta-fluoro group's influence is primarily inductive.

Conclusion: A Tale of Two Substituents

The contrasting electronic and steric properties of fluoro and pyrrolidinyl groups offer a powerful demonstration of how subtle changes in molecular architecture can lead to profound differences in chemical reactivity. By understanding the underlying principles of Lewis acidity, transmetalation, and potential side reactions, researchers can troubleshoot experiments more effectively and harness the full synthetic potential of these versatile reagents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem Technical Support.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(33), 11594–11607.
  • Chen, C. Y., et al. (2011). Oxazaborolidinones: Steric Coverage Effect of Lewis Acidic Boron Center in Suzuki–Miyaura Coupling Reactions. Organic Letters, 13(24), 6596–6599.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Doucet, H. (2008). Suzuki-Miyaura cross-coupling reactions. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-109). Wiley-VCH.

Sources

Technical Support Center: (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the use of this versatile reagent in their synthetic endeavors. The inherent reactivity of boronic acids, particularly those with electron-rich substituents like the pyrrolidinyl group, necessitates a nuanced approach to handling, storage, and reaction setup to ensure experimental success and reproducibility.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading upon storage. What are the likely causes and how can I prevent this?

A1: The stability of this compound is influenced by its susceptibility to several degradation pathways, primarily oxidation, protodeboronation, and the formation of boroxine anhydrides. The electron-donating pyrrolidinyl group can exacerbate some of these issues.

  • Oxidation: The electron-rich nature of the aromatic ring makes it more susceptible to oxidation, which can lead to the formation of the corresponding phenol.[1][2] This process can be accelerated by exposure to air (oxygen) and light.[2]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[3] It is often catalyzed by moisture and can be accelerated by acidic or basic conditions.[4][5][6]

  • Boroxine Formation: Like many boronic acids, this derivative can undergo dehydration to form a cyclic trimer anhydride called a boroxine.[7][8][9][10] While often in equilibrium with the boronic acid in the presence of water, the formation of boroxine can complicate stoichiometry in anhydrous reactions.[8][10][11]

Prevention Strategies:

Storage ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[12][13]Minimizes exposure to oxygen and moisture, thereby reducing oxidation and protodeboronation.[3][14]
Temperature Store at low temperatures (2-8 °C).Slows down the rate of all degradation pathways.
Light Store in an amber vial or protected from light.Prevents photo-oxidation.
Purity Use high-purity material.Impurities can sometimes catalyze degradation.

For long-term storage or for particularly sensitive applications, consider converting the boronic acid to a more stable derivative such as a pinacol ester, a trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate.[15][16][17]

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common pitfalls?

A2: Low yields in Suzuki-Miyaura coupling reactions involving this electron-rich boronic acid can stem from several factors, often related to the stability of the boronic acid itself under the reaction conditions.

  • In situ Decomposition: The basic and heated conditions of the Suzuki-Miyaura coupling can accelerate the degradation of the boronic acid through protodeboronation and oxidation before it can effectively participate in the catalytic cycle.[15][16]

  • Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid to form a biaryl byproduct.[3][14]

  • Catalyst Inactivation: The pyrrolidinyl group, being a nitrogen-containing heterocycle, can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yields A Low Yield Observed B Degas Solvents Thoroughly (Ar or N2 sparging) A->B C Use a More Robust Catalyst System (e.g., pre-formed catalysts, specific ligands) A->C D Screen Different Bases (e.g., K3PO4, K2CO3, Cs2CO3) A->D E Convert to a More Stable Derivative (MIDA boronate, trifluoroborate salt) A->E F Optimize Reaction Temperature and Time A->F G Improved Yield B->G C->G D->G E->G F->G cluster_1 Degradation Pathways BA This compound Ox Oxidation (+ [O]) BA->Ox Pd Protodeboronation (+ H+) BA->Pd Bf Boroxine Formation (- H2O) BA->Bf Phenol Corresponding Phenol Ox->Phenol Arene Deboronated Arene Pd->Arene Boroxine Corresponding Boroxine Bf->Boroxine Boroxine->BA - H2O

Caption: Key degradation pathways for the boronic acid.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3570–3571. [Link]

  • Raines, R. T., & Gardberg, A. S. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021323118. [Link]

  • Haas, J., Blom, K. F., & Schwarz, C. H. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Leader, B. A., & Williams, J. D. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 23-29. [Link]

  • Ciuciu, A. I., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6544. [Link]

  • Wikipedia. (n.d.). Boroxine. Wikipedia. [Link]

  • Gardberg, A. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2534–2539. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2016). Self-condensation of phenylboronic acid. r/chemistry. [Link]

  • Wang, Y., et al. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 27(15), 4983. [Link]

  • Cox, P. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(34), 11364-11373. [Link]

  • Cox, P. A., et al. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 143(44), 18365–18376. [Link]

  • González-Bobes, F., & Wagner, C. S. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(23), 6534-6559. [Link]

  • Perry, J. J., & Hegeman, G. D. (2004). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 70(7), 4015-4019. [Link]

  • ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1330-1337. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1281–1294. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central. [Link]

  • Wang, H., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 95, 282-286. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central. [Link]

  • Smith, A. B., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega, 11(1), 1-10. [Link]

  • Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 989-1021. [Link]

  • Reeves, J. T., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(23), 5988–5991. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 55(37), 11114-11143. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. PubChem. [Link]

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Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during Suzuki-Miyaura coupling and related transformations. As a molecule featuring an electron-rich aminophenyl system, this boronic acid derivative presents unique reactivity patterns that, if not properly managed, can lead to undesired side reactions and diminished yields of your target compound.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the mechanistic underpinnings of these side reactions and provide validated protocols to mitigate them, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting boronic acid minus the boronic acid group, replaced by a hydrogen. What is happening and how can I prevent it?

Answer: This is a classic case of protodeboronation , a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or heteroaromatic boronic acids.[1][2][3] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-fluoro-4-(pyrrolidin-1-yl)aniline as a byproduct.

Causality: Protodeboronation is often base-mediated and can be exacerbated by the presence of water in the reaction mixture.[2][4] The electron-donating pyrrolidine group on your boronic acid increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonolysis. The reaction pH is a critical factor in the mechanism of protodeboronation.[3]

Troubleshooting Guide: Mitigating Protodeboronation

Parameter Recommendation & Rationale
Base Selection Use a weaker, non-hydroxide base: Switch from strong bases like NaOH or KOH to milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄).[5] Fluoride bases like KF can also be effective while minimizing base-labile group interactions.[6] The goal is to facilitate the transmetalation step without creating an overly harsh environment that promotes protonolysis.
Solvent Conditions Ensure anhydrous conditions: While some water is often beneficial for the hydrolysis of boronate esters and the generally accepted transmetalation mechanism, excess water can accelerate protodeboronation.[7] Use rigorously dried solvents and consider adding a drying agent. Recent studies have also demonstrated successful Suzuki couplings under completely anhydrous conditions using specific bases like TMSOK.[7]
Reaction Temperature Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation. If your desired coupling is sluggish at lower temperatures, focus on optimizing the catalyst system first.
Boronic Acid Stoichiometry Use a slight excess of boronic acid: A small excess (e.g., 1.1-1.2 equivalents) can help compensate for some loss to protodeboronation without significantly complicating purification.

Experimental Protocol for Minimizing Protodeboronation:

  • To a dried reaction vessel under an inert atmosphere (N₂ or Ar), add your aryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the mixture by sparging with argon for 15-20 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving your palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture and heat to the desired temperature (start with a moderate temperature, e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the protodeboronated byproduct.

FAQ 2: My reaction is producing a symmetrical biaryl derived from the coupling of two molecules of my boronic acid. How can I suppress this homocoupling?

Answer: The formation of 4,4'-bis(pyrrolidin-1-yl)-3,3'-difluorobiphenyl is a result of homocoupling , another prevalent side reaction. This occurs when two molecules of the boronic acid couple with each other.

Causality: Homocoupling is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[7][8][9][10] If the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient, or if oxygen is present to re-oxidize Pd(0) to Pd(II), the Pd(II) can react with the boronic acid in a stoichiometric manner to produce the homocoupled product and Pd(0).[8] Higher oxygen levels have been shown to increase the rate of homocoupling.[7]

Troubleshooting Guide: Preventing Homocoupling

Parameter Recommendation & Rationale
Oxygen Exclusion Rigorous degassing is crucial: Before adding the palladium catalyst, thoroughly degas the reaction mixture. Common methods include multiple vacuum/inert gas backfill cycles or sparging the solvent with an inert gas (argon is preferred over nitrogen for its higher density).[8][11]
Palladium Source Use a Pd(0) source or an efficient precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction which can sometimes lead to homocoupling.[7] Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst that rapidly generates the active Pd(0) species can minimize the concentration of free Pd(II).[12] The use of palladium black as a heterogeneous catalyst has also been shown to reduce homocoupling.[8]
Ligand Choice Employ bulky, electron-rich phosphine ligands: Ligands like SPhos or XPhos can promote the desired cross-coupling pathway and sterically hinder the formation of the homocoupled dimer.[13][14]
Additives Consider a mild reducing agent: The addition of a small amount of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[8]

Experimental Protocol for Suppressing Homocoupling:

  • Assemble your reaction vessel and charge it with the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent (e.g., dioxane/water mixture).

  • Perform three cycles of evacuating the vessel and backfilling with argon.

  • Add your palladium catalyst system (e.g., a pre-formed Pd(0) catalyst or a Pd(II) salt with a suitable ligand).

  • Heat the reaction mixture under a positive pressure of argon.

  • Analyze the reaction mixture for the presence of the homocoupled byproduct.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the off-cycle pathways leading to protodeboronation and homocoupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product Protodeboronation Protodeboronation Ar2H Ar²-H Protodeboronation->Ar2H Homocoupling Homocoupling Ar2Ar2 Ar²-Ar² Homocoupling->Ar2Ar2 BoronicAcid Ar²B(OH)₂ BoronicAcid->Protodeboronation BoronicAcid->Homocoupling Base Base, H₂O PdII_O2 Pd(II), O₂

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of boron-containing moieties has led to the discovery of potent and effective therapeutic agents. Among these, phenylboronic acid derivatives have emerged as a promising class of enzyme inhibitors, particularly targeting serine proteases. This guide provides a detailed comparative analysis of the biological activity of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid and its structural analogs, with a focus on their potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are recognized for their ability to form reversible covalent bonds with the active site serine residues of proteases, making them potent inhibitors. The specific substitutions on the phenyl ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The presence of a fluorine atom and a pyrrolidine ring, as in our lead compound, suggests a design aimed at enhancing binding affinity and specificity for the target enzyme. Fluorine substitution can influence electronic properties and metabolic stability, while the pyrrolidine moiety can engage in specific interactions within the enzyme's active site.

Dipeptidyl Peptidase IV (DPP-IV) is a well-validated therapeutic target for the treatment of type 2 diabetes.[1] DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a key role in regulating glucose homeostasis.[2] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2]

Comparative Biological Activity: A Focus on DPP-IV Inhibition

While specific biological activity data for this compound is not extensively available in publicly accessible literature, we can infer its potential activity by examining structurally related analogs and the broader class of dipeptide boronic acid inhibitors. A key comparator in this context is Talabostat (Val-boroPro) , a potent but non-selective inhibitor of DPPs, including DPP-IV and Fibroblast Activation Protein (FAP).[3]

The general structure-activity relationship (SAR) for dipeptide boronic acid inhibitors of DPP-IV indicates that the inhibitory activity is highly dependent on the stereochemistry and the nature of the amino acid residues.[4] For instance, the (R)-stereoisomer of the boronic acid analog of proline (boroPro) at the P1 position is crucial for potent inhibition.[4] The P2 position can tolerate a variety of L-amino acids, influencing the inhibitor's potency and selectivity.[4]

To provide a framework for comparison, the following table summarizes the inhibitory activities of key reference compounds and hypothetical activities for our lead compound and its analogs based on established SAR principles.

CompoundStructureTarget(s)IC50 (nM)Key Structural Features and Rationale
This compound DPP-IV (Hypothetical)Data not availableThe 4-fluoro substituent is an electron-withdrawing group that can increase the Lewis acidity of the boronic acid, potentially enhancing its interaction with the catalytic serine. The 3-pyrrolidinyl group can occupy a hydrophobic subpocket in the DPP-IV active site, contributing to binding affinity.
(3-(Pyrrolidin-1-yl)phenyl)boronic acid DPP-IV (Hypothetical)Data not availableThe absence of the fluorine atom compared to the lead compound would likely result in reduced potency due to a less electrophilic boron center. The pyrrolidine ring's interaction with the active site remains a key binding determinant.
(4-Fluoro-3-aminophenyl)boronic acid DPP-IV (Hypothetical)Data not availableThe replacement of the pyrrolidine ring with a primary amine may lead to different interactions within the active site. The smaller size of the amine group could result in a loss of beneficial hydrophobic interactions, potentially reducing potency. However, the amino group could form hydrogen bonds with active site residues.
Talabostat (Val-boroPro) DPPs (DPP-IV, FAP, etc.)< 4 (DPP-IV)A dipeptide boronic acid that serves as a benchmark for potent DPP inhibition. Its structure highlights the importance of the dipeptide backbone for mimicking the natural substrate and achieving high affinity. However, it lacks selectivity among DPP family members.[5]

Structure-Activity Relationship (SAR) Insights

The analysis of known DPP-IV inhibitors and the hypothetical activities of our target compounds allow for the deduction of several key SAR principles:

  • Boronic Acid Moiety: The boronic acid is essential for the mechanism of inhibition, forming a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site.

  • Fluorine Substitution: The presence of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring is anticipated to increase the electrophilicity of the boron atom, thereby enhancing the covalent interaction with the active site serine and leading to increased potency.

  • Pyrrolidine Ring: The pyrrolidine ring at the 3-position is likely to occupy the S1 subpocket of the DPP-IV active site, which is known to accommodate hydrophobic residues. The specific geometry and size of the pyrrolidine ring can significantly influence binding affinity.

  • Positional Isomerism: The relative positions of the fluoro and pyrrolidinyl substituents are critical. The 4-fluoro, 3-pyrrolidinyl arrangement is designed to position these groups optimally for interaction with their respective binding pockets within the enzyme's active site.

Caption: Key structural features of this compound and their expected contribution to its biological activity as a DPP-IV inhibitor.

Experimental Protocols

To empirically determine and compare the biological activity of this compound and its analogs, the following experimental protocols are recommended.

In Vitro DPP-IV Inhibition Assay

This assay is designed to measure the half-maximal inhibitory concentration (IC50) of the test compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DPP-IV enzyme solution to each well.

  • Add the serially diluted test compounds to the respective wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over a period of 30-60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Discussion and Future Directions

The structural features of this compound suggest that it is a promising candidate for a potent and selective DPP-IV inhibitor. The combination of a fluoro substituent to enhance the reactivity of the boronic acid warhead and a pyrrolidine ring to occupy a key hydrophobic pocket represents a rational design strategy.

Future research should focus on the synthesis and direct biological evaluation of this compound and its analogs to confirm these hypotheses. A comprehensive study should include:

  • Determination of IC50 values against a panel of serine proteases, including DPP-IV, DPP-8, DPP-9, and FAP, to assess both potency and selectivity.

  • X-ray crystallography studies of the lead compound in complex with DPP-IV to elucidate the precise binding mode and rationalize the observed activity.

  • In vivo studies in animal models of type 2 diabetes to evaluate the compound's efficacy in improving glycemic control.

  • Pharmacokinetic profiling to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically exploring the structure-activity relationships of this class of compounds, it will be possible to design and develop novel DPP-IV inhibitors with improved therapeutic profiles for the treatment of type 2 diabetes.

References

  • National Center for Biotechnology Information. Dipeptidyl Peptidase 4 (DPP-4) Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., ... & Villalobos, A. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of medicinal chemistry, 39(11), 2087–2094.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44119363, (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. Retrieved January 23, 2026 from [Link].

  • World Intellectual Property Organization. (2010). Methods for preparing dpp-iv inhibitor compounds. WO2010107809A2.
  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. [Link]

  • Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 760(1), 108-118.
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 991809.
  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 899335.
  • MDPI. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2686.
  • MDPI. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 25(21), 5003.
  • MDPI. (2020). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 25(22), 5376.
  • National Center for Biotechnology Information. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5003.
  • National Center for Biotechnology Information. (2019).
  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAHOST, 3(2), 14.
  • IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6543.
  • Research Collection. (2015). Evaluation of the Radiolabeled Boronic Acid-Based FAP Inhibitor MIP-1232 for Atherosclerotic Plaque Imaging. Molecules, 20(2), 2081-2096.

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A Comparative Guide to the Synthetic Validation of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenylboronic Acids

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid and its structural analogs are of significant interest in drug discovery and development. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity, while the pyrrolidinyl group can improve solubility and provide a vector for further functionalization. The boronic acid functional group is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures.[1] Given its potential utility, the validation of a reliable and scalable synthetic route to this compound is of paramount importance.

Proposed Synthetic Route: A Two-Step Approach

The recommended synthetic pathway to this compound is a two-step process commencing with the synthesis of the key intermediate, 1-(2-fluoro-5-bromophenyl)pyrrolidine, followed by a lithium-halogen exchange and subsequent borylation. This strategy is predicated on the well-established reactivity of organolithium species with borate esters to form boronic acids.

Step 1: Synthesis of 1-(2-fluoro-5-bromophenyl)pyrrolidine

The initial step involves a nucleophilic aromatic substitution reaction between 1-bromo-2,4-difluorobenzene and pyrrolidine. The fluorine atom para to the bromine is more activated towards nucleophilic attack, leading to the desired regioselectivity.

Reaction Scheme:

Step 2: Lithiation-Borylation to Yield this compound

The second step is a lithium-halogen exchange reaction followed by trapping of the resulting aryllithium species with a trialkyl borate. This is a classic and widely used method for the synthesis of arylboronic acids. The reaction is performed at low temperature to prevent unwanted side reactions of the highly reactive organolithium intermediate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Reaction Scheme:

Comparative Analysis of Synthetic Routes

While the proposed two-step lithiation-borylation route is highly viable, other synthetic strategies could be considered. A comparative analysis is presented below:

Synthetic Route Starting Materials Key Reactions Advantages Potential Challenges
Proposed Route: Lithiation-Borylation 1-bromo-2,4-difluorobenzene, pyrrolidine, n-BuLi, trialkyl borateNucleophilic Aromatic Substitution, Lithium-Halogen Exchange, BorylationHigh yielding, well-precedented reactions, convergent synthesis.Requires cryogenic conditions (-78 °C), moisture-sensitive reagents (n-BuLi).
Alternative Route 1: Miyaura Borylation 2-fluoro-5-bromoaniline, pyrrolidine (or precursors), bis(pinacolato)diboronBuchwald-Hartwig amination, Miyaura borylationMilder reaction conditions for borylation, good functional group tolerance.Potentially longer synthetic sequence, cost of palladium catalyst and ligands.
Alternative Route 2: Nitration-Reduction-Borylation 4-Fluorophenylboronic acidNitration, reduction, C-N bond formationUtilizes a commercially available starting material.Poor regioselectivity in nitration, multiple steps may lower overall yield.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-fluoro-5-bromophenyl)pyrrolidine

Materials:

  • 1-bromo-2,4-difluorobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 1-bromo-2,4-difluorobenzene (1.0 equiv.) in DMF, add pyrrolidine (1.2 equiv.) and K₂CO₃ (2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-fluoro-5-bromophenyl)pyrrolidine.

Protocol 2: Synthesis of this compound

Materials:

  • 1-(2-fluoro-5-bromophenyl)pyrrolidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Pentane

Procedure:

  • Dissolve 1-(2-fluoro-5-bromophenyl)pyrrolidine (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-BuLi (1.1 equiv.) to the solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • In a separate flask, cool a solution of triisopropyl borate (1.5 equiv.) in anhydrous THF to -78 °C.

  • Transfer the aryllithium solution to the cold borate solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Triturate the crude product with pentane or a mixture of ether/pentane to induce precipitation.

  • Collect the solid by filtration and dry under vacuum to yield this compound.

Validation of the Final Product

Full validation of the synthesized this compound requires comprehensive analytical characterization. The expected data based on its structure (Molecular Formula: C₁₀H₁₃BFNO₂) are as follows:

Analytical Technique Expected Results
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, pyrrolidine protons around 1.8-3.5 ppm. The signals for the aromatic protons will show coupling to the fluorine atom.
¹³C NMR Aromatic carbons (some showing C-F coupling), and pyrrolidine carbons.
¹⁹F NMR A single resonance for the fluorine atom.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight (209.03 g/mol ).
Purity (HPLC) >95% purity is typically desired for use in subsequent reactions.

Note: As of the time of this writing, a publicly available, peer-reviewed source with the complete experimental spectral data for this compound (CAS 1704073-15-3) was not identified. The expected results are based on the analysis of structurally similar compounds. For rigorous validation, it is imperative to acquire and interpret the full set of analytical data for the synthesized compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway and the key chemical transformations.

Synthetic Route cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Lithiation-Borylation 1-bromo-2,4-difluorobenzene 1-bromo-2,4-difluorobenzene Intermediate 1-(2-fluoro-5-bromophenyl)pyrrolidine 1-bromo-2,4-difluorobenzene->Intermediate Pyrrolidine, K2CO3, DMF pyrrolidine pyrrolidine pyrrolidine->Intermediate Final_Product This compound Intermediate->Final_Product 1. n-BuLi, THF, -78°C 2. B(OR)3 3. H3O+

Caption: Proposed two-step synthesis of the target molecule.

Lithiation-Borylation Mechanism Aryl_Bromide Ar-Br Aryl_Lithium Ar-Li Aryl_Bromide->Aryl_Lithium n-BuLi Boronate_Ester Ar-B(OR)2 Aryl_Lithium->Boronate_Ester B(OR)3 Boronic_Acid Ar-B(OH)2 Boronate_Ester->Boronic_Acid H3O+

Caption: Key transformations in the lithiation-borylation step.

Conclusion

The proposed two-step synthesis of this compound via lithiation-borylation of 1-(2-fluoro-5-bromophenyl)pyrrolidine represents a robust and experimentally sound approach. The methodology is well-documented for analogous systems and offers a convergent and efficient route to this valuable building block. While alternative synthetic strategies exist, the proposed pathway strikes a good balance between efficiency, cost-effectiveness, and scalability. Rigorous analytical characterization of the final product is essential for complete validation and to ensure its suitability for downstream applications in drug discovery and development.

References

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). A New, Efficient, and Practical Synthesis of Arylboronic Acids. The Journal of Organic Chemistry, 68(22), 8750–8754. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • 1-PlusChem. (n.d.). [4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid in Modern Drug Discovery

The biaryl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific structural motif derived from this compound is of particular interest. The fluorine atom can enhance metabolic stability and binding affinity, while the ortho-pyrrolidinyl group, an electron-donating substituent, significantly influences the electronic properties of the molecule, often leading to improved pharmacokinetic profiles. The synthesis of complex biaryl structures containing this fragment frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

This guide provides a comparative analysis of various palladium catalyst systems for the efficient coupling of this compound with aryl and heteroaryl halides. We will delve into the mechanistic nuances that dictate catalyst performance and provide field-proven protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.

Comparative Analysis of Catalyst Performance

The successful Suzuki-Miyaura coupling of this compound is critically dependent on the choice of the palladium catalyst and its associated ligand. The electron-rich nature and the presence of an ortho-amino group on the boronic acid present unique challenges, including potential catalyst inhibition and competing side reactions. Below is a comparative summary of catalyst systems suitable for this transformation.

Catalyst SystemLigandKey AdvantagesPotential ChallengesTypical Performance
Pd(dppf)Cl₂ dppf- High stability- Broad functional group tolerance- Commercially available and easy to handle- Moderate activity for challenging substrates- May require elevated temperaturesExcellent (93% yield) in the coupling with 5-bromo-1H-pyrrolo[2,3-b]pyridine[1]
Pd(PPh₃)₄ PPh₃- Inexpensive- Readily available- Effective for simple aryl bromides/iodides- Lower activity for aryl chlorides- Prone to dissociation, leading to catalyst deactivation- Less effective for sterically hindered substratesModerate to good yields with less complex aryl halides[2]
Buchwald Precatalysts Buchwald Ligands (e.g., XPhos, SPhos)- High reactivity for challenging substrates- Low catalyst loadings- Mild reaction conditions- Higher cost of ligands- Air-sensitive (though precatalysts improve handling)Potentially high yields with a broad range of coupling partners, including aryl chlorides

Mechanistic Considerations: Why Ligand Choice is Critical

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the phosphine ligand on the palladium center are paramount in modulating the efficiency of each step.

For an electron-rich boronic acid like this compound, the transmetalation step can be facile. However, the oxidative addition of the aryl/heteroaryl halide to the Pd(0) species can be challenging, especially with less reactive partners like aryl chlorides.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The wide bite angle of dppf promotes reductive elimination and stabilizes the palladium center, preventing the formation of inactive palladium black. Its robustness makes it a reliable choice for a wide array of substrates.

  • PPh₃ (Triphenylphosphine): While a workhorse in palladium catalysis, PPh₃ is a relatively simple ligand. For challenging couplings, its lability can lead to catalyst decomposition. Its smaller cone angle compared to bulky biaryl phosphine ligands may not be optimal for promoting the reductive elimination of sterically demanding products.

  • Buchwald Ligands (e.g., XPhos): These are bulky, electron-rich biaryl monophosphine ligands designed to accelerate both the oxidative addition and reductive elimination steps. They are particularly effective for coupling unactivated aryl chlorides and sterically hindered substrates, often at lower temperatures and catalyst loadings. The use of Buchwald G3 and G4 precatalysts further enhances their utility by ensuring the efficient generation of the active monoligated Pd(0) species, which is crucial for challenging couplings.

Experimental Protocols

High-Yield Coupling with 5-bromo-1H-pyrrolo[2,3-b]pyridine using Pd(dppf)Cl₂

This protocol is adapted from a patented procedure and has been demonstrated to provide a high yield of the desired product.[1]

Reaction Scheme:

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X Transmetalation Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetalation Ar'-B(OH)₂ + Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvents B->C D Add Palladium Catalyst C->D E Heat to Specified Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temp. F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Sources

A Comparative Guide to the Crystal Structures of Fluorophenylboronic Acid Derivatives: Insights from Pyrrolidinyl and Amino Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, understanding the solid-state structure of active pharmaceutical ingredients and molecular building blocks is paramount. The spatial arrangement of atoms and the nature of intermolecular interactions within a crystal lattice dictate crucial physicochemical properties, including solubility, stability, and bioavailability. Phenylboronic acids, cornerstone reagents in Suzuki-Miyaura cross-coupling reactions and privileged structures in drug design, present a rich field for structural investigation. The introduction of substituents such as fluorine and nitrogen-containing heterocycles can dramatically alter their electronic properties and crystal packing, thereby fine-tuning their function.

While the precise crystal structure of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is not publicly documented, a deep understanding of its probable solid-state behavior can be gleaned from a comparative analysis of its close structural relatives. This guide provides an in-depth comparison of the X-ray crystal structures of three pertinent analogues, offering valuable insights into the subtle interplay of substituent effects on molecular conformation and supramolecular assembly. We will examine:

  • 4-Fluorophenylboronic Acid : The parent scaffold, providing a baseline for structural comparison.

  • 4-Amino-3-fluorophenylboronic Acid : An analogue where the pyrrolidinyl group is replaced by a primary amine, highlighting the role of N-H···O hydrogen bonding.

  • (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic Acid : A derivative that incorporates the key pyrrolidinyl moiety, albeit with a different substitution pattern, offering a direct look at the steric and electronic influence of this group.

This guide will dissect their published crystallographic data, compare their intermolecular interaction networks, and provide detailed, field-proven experimental protocols for the synthesis and crystallization of these important compounds.

Comparative Structural Analysis

The solid-state architecture of boronic acids is predominantly governed by the formation of strong hydrogen bonds involving the dihydroxyl groups of the boronic acid moiety. These interactions typically lead to the formation of dimeric synthons or extended polymeric chains. The introduction of additional functional groups on the phenyl ring provides secondary sites for hydrogen bonding and other non-covalent interactions, which can significantly modify the overall crystal packing.

Key Crystallographic Data

A summary of the key crystallographic parameters for our three comparator compounds is presented below. This data provides a quantitative basis for understanding the structural differences.

Parameter4-Fluorophenylboronic Acid4-Amino-3-fluorophenylboronic Acid[1](3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic Acid[2]
Formula C₆H₆BFO₂C₆H₇BFNO₂C₁₁H₁₃BF₃NO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 5.341(1)15.370(6)Data not available in abstract
b (Å) 14.896(3)5.247(2)Data not available in abstract
c (Å) 8.528(2)9.370(3)Data not available in abstract
β (°) 108.57(3)105.834(7)Data not available in abstract
Volume (ų) 644.2(2)727.0(5)Data not available in abstract
Z 44Data not available in abstract

Note: Detailed unit cell parameters for (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid were not available in the searched literature abstracts. However, the reported monoclinic P2₁/c space group is consistent with the other derivatives.

Analysis of Intermolecular Interactions and Packing

1. 4-Fluorophenylboronic Acid (Baseline)

As a foundational structure, 4-fluorophenylboronic acid forms the classic hydrogen-bonded dimer synthon characteristic of many phenylboronic acids. The two boronic acid groups face each other, forming a robust eight-membered ring through two O-H···O hydrogen bonds. These dimeric units then pack into layers. The fluorine atom, being a weak hydrogen bond acceptor, does not typically disrupt this primary motif but influences the overall packing through dipole-dipole interactions.

2. 4-Amino-3-fluorophenylboronic Acid

The introduction of the amino group at the 4-position provides additional hydrogen bond donors (N-H). The crystal structure of this derivative reveals a more complex and robust three-dimensional network.[1] While the boronic acid groups still participate in hydrogen bonding, the amino groups also engage in N-H···O interactions with the boronic acid hydroxyls of adjacent molecules. This creates an extended network that links the primary boronic acid chains, resulting in a denser and potentially more stable crystal lattice. The fluorine atom at the 3-position acts as an electron-withdrawing group, which can increase the acidity of the boronic acid and the hydrogen-bond donating capacity of the amino group.[1]

3. (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic Acid

In this derivative, the tertiary amine of the pyrrolidine ring lacks hydrogen bond donors. Therefore, it primarily acts as a hydrogen bond acceptor. The crystal structure is expected to be dominated by the boronic acid's self-association, likely forming dimers or chains.[2] The bulky pyrrolidinyl and trifluoromethyl groups will exert significant steric influence on the crystal packing, likely preventing the close, planar stacking seen in simpler derivatives. The nitrogen atom of the pyrrolidine ring can accept a hydrogen bond from a boronic acid hydroxyl group of a neighboring molecule, creating a secondary interaction motif that links the primary hydrogen-bonded chains.

The logical relationship between the substituents and the resulting primary hydrogen bonding network can be visualized as follows:

G cluster_substituents Substituents cluster_interactions Primary H-Bonding Motif 4-F 4-F Dimer Boronic Acid Dimer (O-H···O) 4-F->Dimer Forms classic synthon 4-NH2, 3-F 4-NH2, 3-F Network Extended 3D Network (O-H···O and N-H···O) 4-NH2, 3-F->Network NH2 group adds H-bond donors 3-Pyrrolidinyl, 5-CF3 3-Pyrrolidinyl, 5-CF3 Chain Boronic Acid Chain (O-H···O) 3-Pyrrolidinyl, 5-CF3->Chain Steric bulk and N as H-bond acceptor

Caption: Influence of substituents on primary hydrogen bonding motifs.

Experimental Methodologies

The protocols described herein are synthesized from published, peer-reviewed literature and represent robust methods for obtaining these materials. Standard laboratory safety precautions should be observed, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.

General Synthetic Workflow

The synthesis of substituted phenylboronic acids from haloaromatic precursors typically follows a well-established pathway involving a lithium-halogen exchange or Grignard formation, followed by electrophilic trapping with a trialkyl borate ester and subsequent acidic hydrolysis.

G Start Substituted Haloaromatic Step1 Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) or Grignard Formation (Mg) Start->Step1 Intermediate Aryllithium or Arylmagnesium Reagent Step1->Intermediate Step2 Borylation (e.g., B(OMe)3) Intermediate->Step2 BorateEster Arylboronate Ester Intermediate Step2->BorateEster Step3 Acidic Hydrolysis (e.g., HCl) BorateEster->Step3 End Phenylboronic Acid Product Step3->End

Caption: General workflow for phenylboronic acid synthesis.

Protocol 1: Synthesis of 4-Amino-3-fluorophenylboronic Acid[1][3]

This synthesis proceeds from 4-bromo-2-fluoroaniline via protection of the amine, lithium-halogen exchange, borylation, and deprotection/hydrolysis.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate, B(OMe)₃

  • Hydrochloric acid (HCl), 0.1 N

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pentane

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Amine Protection (if necessary): For this specific procedure reported, the amine was not protected, but protection (e.g., as a silyl amine) is a common strategy to prevent side reactions. The direct procedure is detailed below.

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Reaction Initiation: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq) dropwise to the cooled solution over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.

  • Borylation: Add trimethyl borate (1.2 eq) dropwise to the aryllithium solution, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Quench and Hydrolysis: Remove the cooling bath and allow the flask to slowly warm to room temperature. Add 0.1 N HCl to the reaction mixture and stir vigorously overnight.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x volume). Discard the aqueous layer. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a yellowish oil.

  • Purification: Precipitate the product by dissolving the oil in a minimal amount of cold ether and adding cold pentane. Collect the resulting light yellow solid by filtration. The reported yield is approximately 45%.[1]

Crystallization:

  • Single crystals suitable for X-ray diffraction were grown by dissolving the purified solid in water and cooling the solution to -8 °C.[1]

Protocol 2: Synthesis of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic Acid[2]

This synthesis involves a nucleophilic aromatic substitution to introduce the pyrrolidine group, followed by a standard borylation sequence.

Materials:

  • 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate, B(O-i-Pr)₃

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Nucleophilic Aromatic Substitution:

    • In a round-bottom flask, combine 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq), pyrrolidine (1.5 eq), and K₂CO₃ (2.0 eq) in DMSO.

    • Heat the mixture at 80-90 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine. Purify by column chromatography if necessary.

  • Borylation (as per general workflow):

    • Set up a flame-dried, inert atmosphere reaction flask as described in Protocol 1.

    • Dissolve the purified 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Perform the lithium-halogen exchange by slow, dropwise addition of n-BuLi (1.1 eq).

    • Borylate the resulting aryllithium by the dropwise addition of triisopropyl borate (1.2 eq) at -78 °C.

    • Allow the reaction to warm to room temperature and quench with aqueous HCl.

    • Perform a standard aqueous workup with ethyl acetate extraction. Dry the organic phase and concentrate under reduced pressure.

  • Purification and Crystallization:

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final boronic acid.[2]

Conclusion and Outlook

This comparative guide demonstrates that while a crystal structure for the specific target molecule, this compound, is not available, substantial predictive insights can be derived from closely related, structurally characterized analogues. The analysis of 4-fluorophenylboronic acid, 4-amino-3-fluorophenylboronic acid, and (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid reveals a clear trend: the primary boronic acid hydrogen-bonding motif (dimer or chain) is consistently present, but the overall supramolecular architecture is significantly modulated by the secondary functional groups.

The presence of N-H donors in the amino derivative leads to a highly interconnected 3D network, whereas the bulky, non-donating pyrrolidinyl group is expected to result in a less densely packed structure, influenced more by steric hindrance and weaker C-H···O or C-H···F interactions. For the target molecule, one can predict a structure dominated by boronic acid hydrogen bonding, with the pyrrolidinyl nitrogen acting as a potential hydrogen bond acceptor and the fluoro group influencing packing through dipolar interactions. These structural nuances have profound implications for the rational design of new materials and pharmaceutical agents, where control over solid-state properties is a key determinant of performance. The provided experimental protocols offer a reliable foundation for the synthesis and future crystallographic studies of these and other novel boronic acid derivatives.

References

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKAQSWL0n1ixH-d6VV9R6PG8h0xYURM1MVikCNOqIjsnvS3pb4grtiadCmtS7vlB4M0h1-CFPjEjKywp6C8icbUknRzAuMVcMGYHtZ9TOXu7fIkI3uaxzuTDUMySXD7xFSuSdB2QCkaUXb_W8GURVFd5oek-KlmzE1Vflpvp6y_kejUWFj-uKqzI-CPjzbPYbE7Agh76UD3pDwDPY=]
  • PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenylboronic-acid]
  • Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2214640]
  • ResearchGate. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. [https://www.researchgate.net/publication/370921085_Synthesis_crystal_structure_and_DFT_study_of_3-pyrrolidin-1-yl-5-trifluoromethylphenylboronic_acid]
  • Request PDF. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved January 23, 2026, from [https://www.researchgate.net/publication/244464156_Synthesis_and_Crystal_Structure_of_4-Amino-3-fluorophenylboronic_acid]

Sources

A Senior Application Scientist's Guide to Substituted Phenylboronic Acids: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of substituted phenylboronic acids (PBAs). This guide moves beyond a simple recitation of facts to provide a comparative analysis of their applications, grounded in experimental data and practical insights. We will delve into the nuances of why specific substituted PBAs are chosen for particular tasks, the mechanistic underpinnings of their reactivity, and how they stack up against alternative technologies.

The Fundamental Chemistry of Phenylboronic Acids: More Than Just a Lewis Acid

At its core, the utility of a phenylboronic acid lies in the electron-deficient boron atom, making it a versatile Lewis acid. However, its true power is unveiled in its reversible covalent interactions with diols to form cyclic boronate esters. This seemingly simple equilibrium is exquisitely sensitive to pH and the electronic nature of substituents on the phenyl ring, a feature we can exploit for a myriad of applications.[1][2][3]

The equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is pivotal.[2] The pKa of the boronic acid, which is influenced by the substituents, dictates the pH at which this equilibrium shifts. Electron-withdrawing groups decrease the pKa, facilitating boronate ester formation at lower pH values, a crucial consideration for biological applications.

Caption: Equilibrium of phenylboronic acid between its neutral and anionic forms.

Suzuki-Miyaura Cross-Coupling: The Workhorse of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and substituted phenylboronic acids are among its most important reagents.[4] The choice of substituent on the phenylboronic acid can significantly impact reaction efficiency.

Comparative Performance of Substituted Phenylboronic Acids

Electron-donating groups on the phenylboronic acid generally accelerate the transmetalation step, a key part of the catalytic cycle, leading to higher reaction rates. Conversely, electron-withdrawing groups can hinder this step. However, the overall reaction outcome is a complex interplay of factors including the nature of the aryl halide, the palladium catalyst, the base, and the solvent system.

Phenylboronic Acid SubstituentAryl HalideCatalystBaseSolventYield (%)Reaction Time (h)Reference
4-Methoxy (electron-donating)4-IodoanisolePd/CK2CO3DMF921[5]
Unsubstituted4-IodoanisolePd/CK2CO3DMF851.5[5]
4-Nitro (electron-withdrawing)1-chloro-2-nitrobenzenePd(PPh3)4Na2CO3MeOH/H2O750.5[6]
3-Formyl (electron-withdrawing)1-nitroPDIPd(PPh3)4K3PO4THF81N/A[7]
4-Diphenylamino (electron-donating)1-nitroPDIPd(PPh3)4K3PO4THF75N/A[7]

Note: The data presented is a synthesis from multiple sources to illustrate general trends and should not be taken as a direct head-to-head comparison under identical conditions unless specified in the original reference.

Experimental Protocol: A Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes an efficient and environmentally friendly Suzuki-Miyaura reaction using a microwave reactor.[5][6]

Materials:

  • Substituted phenylboronic acid (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 8 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide, substituted phenylboronic acid, Pd/C, and K2CO3.

  • Add DMF to the vial and seal it.

  • Place the vial in the microwave reactor and heat the mixture to 120°C for 30-60 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-O-Base(L2) Ar-Pd(II)-O-Base(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-O-Base(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-O-Base(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)2 Ar-X Ar-X Base Base Ar-Ar' Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternatives to Phenylboronic Acids in Suzuki-Miyaura Coupling

While highly effective, phenylboronic acids can be unstable and prone to protodeboronation.[8] Boronic esters, such as pinacol esters, and organotrifluoroborates offer enhanced stability and are excellent alternatives, particularly for unstable substrates like 2-pyridyl moieties.[8]

Carbohydrate Sensing: A Sweeter Application

The reversible binding of substituted phenylboronic acids to the cis-diols of saccharides forms the basis of non-enzymatic glucose sensors. This is a significant advantage over traditional enzyme-based sensors, which can suffer from instability, high cost, and sensitivity to temperature and pH.[9][10]

Enhancing Glucose Affinity and Selectivity

The binding affinity of simple phenylboronic acid for glucose is relatively low.[3] However, this can be significantly improved by:

  • Introducing electron-withdrawing substituents: These decrease the pKa of the boronic acid, allowing for efficient binding at physiological pH.

  • Utilizing bis-boronic acids: The cooperative binding of two boronic acid moieties to a single glucose molecule dramatically increases the binding constant.[11]

Phenylboronic Acid DerivativeSaccharideBinding Constant (K, M⁻¹)CommentsReference
Phenylboronic acidFructose4370High affinity for fructose[3]
Phenylboronic acidGlucose110Lower affinity for glucose[3]
2-Methylphenylboronic acidArabinoseHigh (qualitative)Good binding affinity[12]
3-Methoxyphenylboronic acidFructoseHigh (qualitative)Good binding affinity[12]
Diboronic acid-based sensorGlucoseHigh (qualitative)Enhanced selectivity for glucose[11]
Experimental Protocol: Fluorescent Glucose Sensing

This protocol outlines a general procedure for glucose sensing using a fluorescent phenylboronic acid derivative.[13][14]

Materials:

  • Fluorescent phenylboronic acid sensor solution (e.g., in a hydrogel)

  • Phosphate buffer (pH 7.4)

  • Glucose standards of varying concentrations

  • Fluorometer

Procedure:

  • Prepare a series of glucose standards in phosphate buffer.

  • Add a fixed volume of the fluorescent phenylboronic acid sensor solution to each glucose standard.

  • Incubate the solutions for a predetermined time to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity versus glucose concentration to generate a calibration curve.

  • Measure the fluorescence of an unknown sample and determine its glucose concentration using the calibration curve.

Caption: Principle of a "turn-off" fluorescent glucose sensor using a phenylboronic acid derivative.

Phenylboronic Acid vs. Enzyme-Based Glucose Sensors
FeaturePhenylboronic Acid SensorsEnzyme-Based Sensors
Stability High; robust to temperature and pH changes.[10]Lower; enzymes can denature.[9]
Cost Generally lower cost of materials.Can be more expensive due to enzyme production.[9]
Selectivity Can be tuned with chemical design, but may have interference from other saccharides.Highly specific for glucose.
Shelf-life Long.[10]Shorter due to enzyme degradation.[9]
Response Time Can be very rapid.Typically fast.

Drug Delivery: Smart Systems for Targeted Therapies

The stimuli-responsive nature of the boronate ester bond makes substituted phenylboronic acids ideal candidates for constructing intelligent drug delivery systems. These systems can be designed to release their therapeutic cargo in response to specific biological cues, such as changes in pH or glucose concentration.[2][15]

Glucose-Responsive Insulin Delivery: A Closed-Loop System

For diabetic patients, a self-regulating insulin delivery system that responds to blood glucose levels is a major goal. Phenylboronic acid-functionalized polymers can be formulated into hydrogels or nanoparticles that encapsulate insulin.[15] In the presence of high glucose concentrations, the glucose displaces the polymeric diols cross-linking the hydrogel, leading to its swelling and the release of insulin.

pH-Responsive Drug Delivery for Cancer Therapy

The acidic microenvironment of tumors can be exploited for targeted drug delivery. Phenylboronic acid-containing nanoparticles can be designed to be stable at physiological pH but to disassemble and release their anticancer drug payload in the acidic tumor milieu. Furthermore, the overexpression of sialic acid on the surface of some cancer cells provides a target for PBA-functionalized nanoparticles, enhancing their cellular uptake.[2]

Drug_Delivery cluster_0 Normal Conditions cluster_1 Target Environment (e.g., High Glucose or Low pH) Nanoparticle_Stable PBA-functionalized Nanoparticle (Drug Encapsulated) Nanoparticle_Release Nanoparticle Disassembles (Drug Released) Nanoparticle_Stable->Nanoparticle_Release Stimulus Trigger Stimulus Stimulus

Caption: Schematic of a stimuli-responsive drug delivery system using phenylboronic acids.

Comparison with Other Stimuli-Responsive Drug Delivery Systems
StimulusPhenylboronic Acid-BasedOther Common Systems
pH Reversible boronate ester cleavage.Hydrolysis of acid-labile linkers (e.g., hydrazones), protonation of polymers.
Glucose Competitive binding with diols.Glucose oxidase-based systems (generate H₂O₂ and gluconic acid).
Redox Can be incorporated with redox-sensitive linkers.Disulfide bond cleavage, selenium-containing polymers.
Temperature Can be combined with thermoresponsive polymers.Polymers with a lower critical solution temperature (LCST) (e.g., PNIPAM).

Phenylboronic acid-based systems offer the unique advantage of direct responsiveness to glucose, a key metabolite. This makes them particularly promising for applications in diabetes management.

Conclusion: A Versatile Tool with a Bright Future

Substituted phenylboronic acids are far more than a niche chemical curiosity. Their unique and tunable reactivity has established them as indispensable tools in organic synthesis, diagnostics, and therapeutics. The ability to rationally design PBA derivatives with specific electronic and steric properties allows for the fine-tuning of their performance in a wide range of applications. As our understanding of the intricate interplay between structure and function continues to grow, we can expect to see even more innovative and impactful applications of these remarkable molecules in the years to come.

References

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